molecular formula C15H11NO2 B1303851 Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate CAS No. 89900-95-8

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1303851
CAS No.: 89900-95-8
M. Wt: 237.25 g/mol
InChI Key: FIYLQUDLOIWNDL-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenyl)benzoate>

Properties

IUPAC Name

methyl 4-(4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYLQUDLOIWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377444
Record name Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89900-95-8
Record name Methyl 4′-cyano[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89900-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. This document moves beyond a simple recitation of data points, offering instead a deeper understanding of the experimental context and the scientific principles that underpin the characterization of this important bifunctional molecule. In the landscape of drug discovery and materials science, a thorough comprehension of a compound's physical characteristics is paramount for predicting its behavior, optimizing its application, and ensuring its quality. This guide is structured to provide not only the "what" but also the "why" and "how" of its physical property determination, empowering researchers to leverage this knowledge in their own endeavors.

Molecular Identity and Structural Characteristics

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester group at the 4-position of one phenyl ring and a nitrile (cyano) group at the 4'-position of the other. This specific arrangement of electron-withdrawing groups on a rigid biphenyl scaffold imparts unique electronic and structural properties relevant to its application in areas such as liquid crystal research and as a key intermediate in the synthesis of pharmaceuticals.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name methyl 4-(4-cyanophenyl)benzoate[PubChem][1]
CAS Number 89900-95-8[PubChem][1]
Molecular Formula C₁₅H₁₁NO₂[PubChem][1]
Molecular Weight 237.25 g/mol [PubChem][1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N[PubChem][1]

Physicochemical Properties

The physical state, melting point, and solubility of a compound are fundamental parameters that dictate its handling, purification, and formulation.

Physical State and Appearance

At ambient temperature, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a solid. Its appearance is typically a white to off-white crystalline powder. This solid nature is consistent with the planar and rigid structure of the biphenyl core, which allows for efficient crystal packing.

Melting Point
Solubility Profile

The solubility of a compound is a key determinant of its utility in various applications, from reaction chemistry to biological assays. A qualitative assessment of the solubility of biphenyl compounds suggests that Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is likely to be:

  • Soluble in a range of organic solvents: Due to the aromatic nature of the biphenyl core, good solubility is expected in solvents such as methanol, ethanol, acetone, chloroform, and toluene.[3]

  • Insoluble in water: The hydrophobic character of the biphenyl rings is expected to dominate, leading to very low aqueous solubility.[2]

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterInsolublePredominantly non-polar molecular structure.
MethanolSolublePolarity of the ester and nitrile groups aids dissolution.[2]
EthanolSolubleSimilar to methanol, a polar protic solvent.[3]
AcetoneSolubleA polar aprotic solvent capable of dissolving the compound.[3]
ChloroformSolubleA common solvent for aromatic compounds.[3]
TolueneSolubleA non-polar aromatic solvent that can interact favorably with the biphenyl rings.[3]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the cyano and carboxylate groups, leading to downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is expected to exhibit characteristic absorption bands for the nitrile and ester functional groups.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching~2220-2260
Ester Carbonyl (C=O)Stretching~1715-1735
Aromatic C-HStretching~3000-3100
Aromatic C=CStretching~1400-1600
C-O (Ester)Stretching~1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, the molecular ion peak [M]⁺ would be expected at m/z 237. PubChem lists GC-MS data for this compound, though the full spectrum is not provided.[1] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the physical property data, standardized experimental protocols are essential.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

MeltingPoint A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack a small amount of the powder into a capillary tube. A->B C Apparatus Setup: Place the capillary in the heating block of the melting point apparatus. B->C D Heating and Observation: Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to complete melting. C->D

Caption: Workflow for Melting Point Determination.

Solubility Determination

A standard method for determining qualitative solubility involves observing the dissolution of a small amount of the compound in a given solvent.

Solubility A Sample Preparation: Weigh a small, known amount of the compound (e.g., 1-5 mg). B Solvent Addition: Add a small volume of the test solvent (e.g., 0.1 mL) to the sample in a test tube. A->B C Observation: Agitate the mixture and observe for dissolution at room temperature. B->C D Classification: Classify as soluble, partially soluble, or insoluble based on visual inspection. C->D

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

  • Injection: Inject a small volume of the solution into the gas chromatograph.

  • Separation and Ionization: The compound is separated on the GC column and then ionized in the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. While some experimental values are inferred from related structures due to limited public data, the provided methodologies offer a robust framework for their empirical determination. A comprehensive characterization of this compound is crucial for its effective utilization in research and development, and it is our hope that this guide will serve as a valuable resource for scientists in the field.

References

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"Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its rigid, tunable structure. This guide provides a comprehensive technical overview of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, a key bifunctional intermediate. We will delve into its fundamental physicochemical properties, explore the mechanistic nuances of its synthesis via Suzuki coupling, detail robust protocols for its preparation and characterization, and illuminate its critical applications as a precursor to Angiotensin II Receptor Blockers (ARBs) and as a building block in materials science. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile molecule with expertise and confidence.

Foundational Physicochemical & Structural Analysis

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate (CAS No: 114772-54-2) is a strategically designed molecule. The biphenyl core provides a defined spatial arrangement, while the terminal cyano and methyl ester groups offer orthogonal reactivity and distinct electronic properties. The cyano group acts as a potent electron-withdrawing group and a key precursor for bioisosteric tetrazoles, while the methyl ester provides a readily modifiable handle for further synthetic elaboration or conversion to a carboxylic acid pharmacophore.

Key Physicochemical Data

The following table summarizes the essential properties of the title compound, which are critical for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 108-112 °C
IUPAC Name methyl 4-(4-cyanophenyl)benzoate[1]
CAS Number 114772-54-2

Synthesis: The Suzuki Coupling Approach

The construction of the biaryl bond is the central challenge in synthesizing this molecule. While several cross-coupling methods exist, the Suzuki-Miyaura coupling is overwhelmingly favored in both academic and industrial settings.

Causality Behind the Choice of Suzuki Coupling

The selection of the Suzuki coupling is a deliberate, experience-driven choice rooted in its inherent advantages:

  • Functional Group Tolerance: The reaction conditions are remarkably mild, preserving the sensitive cyano and ester functionalities, which might be compromised under harsher conditions (e.g., Grignard-based couplings).[2][3]

  • High Yields & Purity: Suzuki couplings are known for their high efficiency and selectivity, often leading to high yields of the desired product with minimal formation of homocoupled byproducts.[4]

  • Operational Simplicity: The boronic acid reagents are typically stable, easy to handle solids, and the reaction setup does not require strictly anhydrous conditions, making it more robust and scalable than many alternatives.

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is a self-validating system, incorporating checks and rationale for each step to ensure reproducibility.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq.)

  • 4-Cyanophenylboronic acid (1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 - 0.03 eq.)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-4 eq. relative to Pd)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

  • Toluene and Water (e.g., 4:1 v/v)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate, 4-Cyanophenylboronic acid, and Potassium Carbonate.

  • Solvent Addition: Add the toluene/water solvent mixture. The biphasic system is crucial; the base dissolves primarily in the aqueous phase, while the organic reactants and catalyst reside in the organic phase.

  • Inerting the Atmosphere (Critical Step): Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is essential to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) active catalyst.

  • Catalyst Introduction: Briefly remove the inert gas inlet and add the Palladium(II) Acetate and phosphine ligand. The ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black and enhancing its catalytic lifetime.

  • Reaction Execution: Heat the mixture to 85-95 °C with vigorous stirring to ensure efficient mixing between the two phases. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Aqueous Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product into ethyl acetate (3x). The product is significantly more soluble in the organic phase.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Caption: A step-by-step workflow for the synthesis of the title compound via Suzuki coupling.

Spectroscopic Characterization: Confirming Identity and Purity

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic methods.

  • ¹H NMR (Proton NMR): The spectrum will exhibit characteristic signals in the aromatic region (δ 7.5-8.2 ppm) as a series of doublets, reflecting the distinct electronic environments of the protons on both phenyl rings. A sharp singlet corresponding to the three methyl ester protons will be observed upfield (δ ~3.9 ppm).

  • ¹³C NMR (Carbon NMR): Key diagnostic signals include the cyano carbon (C≡N) at ~118 ppm, the ester carbonyl carbon (C=O) at ~166 ppm, and the methyl ester carbon (-OCH₃) at ~52 ppm, in addition to the various aromatic carbon signals.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of the key functional groups. Expect a sharp, strong absorbance for the C≡N stretch around 2230 cm⁻¹ and a strong C=O stretch for the ester at approximately 1725 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula by providing an exact mass measurement of the molecular ion peak [M]⁺ or protonated species [M+H]⁺.

Core Applications in Research & Development

The utility of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate stems from its role as a versatile intermediate.

Keystone Intermediate in the Synthesis of Sartans (ARBs)

This molecule is a critical precursor for manufacturing numerous sartan drugs, such as Valsartan and Irbesartan.[5][6] The synthetic strategy hinges on two key transformations:

  • Nitrile to Tetrazole Conversion: The cyano group is converted into a 1H-tetrazole ring, typically via a [3+2] cycloaddition reaction with an azide source (e.g., sodium azide with a Lewis acid). This tetrazole ring is a crucial acidic bioisostere that mimics a carboxylic acid and is essential for binding to the angiotensin II receptor.[7]

  • Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid, another key binding motif for many sartans.

Sartan_Pathway Start Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate Step1 Step 1: Ester Hydrolysis (e.g., LiOH, NaOH) Start->Step1 Intermediate 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid Step1->Intermediate Step2 Step 2: Tetrazole Formation (e.g., NaN₃, Bu₃SnCl) Intermediate->Step2 Product Core Biphenyl-Tetrazole Scaffold for Sartans Step2->Product

Caption: Key transformations of the title compound to produce the sartan pharmacophore.

Precursor for Liquid Crystals and Organic Electronics

The rigid, elongated (calamitic) shape of the cyanobiphenyl core is a classic motif in the design of nematic liquid crystals.[8][9] The strong dipole moment of the terminal cyano group helps induce the long-range orientational order required for mesophase formation. While this specific molecule may not be a final liquid crystal product, it serves as a foundational building block that can be further functionalized (e.g., by changing the ester to a longer alkyl chain) to tune the material's transition temperatures and dielectric anisotropy for applications in displays and photonics.[10][11]

Safety, Handling, and Storage

Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.[12]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[12]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always consult the material's specific Safety Data Sheet (SDS) before use.

References

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  • methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. (n.d.). PubChem.
  • CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl. (n.d.). Google Patents.
  • N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride. (n.d.). Pharmaffiliates.
  • CN102942503A - Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl. (n.d.). Google Patents.
  • Methyl 4'-methylbiphenyl-4-carboxylate - SAFETY DATA SHEET. (2024, March 30).
  • US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. (n.d.). Google Patents.
  • CN102964271B - Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl. (n.d.). Google Patents.
  • Safety Data Sheet. (n.d.). ChemDmart.
  • Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. (n.d.). ResearchGate.
  • (2a) methyl [1,1'-biphenyl]-4-carboxylate. (n.d.). The Royal Society of Chemistry.
  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. (2006). PubMed.
  • 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia.
  • A Technical Guide to the Role of 4'-Bromomethyl-2-cyanobiphenyl in Modern Sartan Synthesis. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, May 15). TCI Chemicals.
  • 4′-Octyloxy-4-biphenylcarbonitrile | Liquid Crystal. (n.d.). Ossila.
  • Synthesis of Valsartan via Decarboxylative Biaryl Coupling. (n.d.). ACS Publications.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI.
  • Methyl 4-biphenylcarboxylate. (n.d.). PubChem.
  • [Application of methyl in drug design]. (2013). PubMed.
  • Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. (n.d.). Beilstein Journals.
  • SAFETY DATA SHEET. (n.d.).
  • ESI for. (n.d.). The Royal Society of Chemistry.
  • Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. (2020).

Sources

Introduction: The Critical Role of Solubility in the Application of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate (CAS No. 89900-95-8) is a biphenyl derivative characterized by a rigid backbone and distinct polar functional groups.[1] This molecular architecture makes it a compound of significant interest in materials science, particularly in the development of liquid crystals, and as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The utility of this compound in any application, from organic synthesis to formulation, is fundamentally governed by its solubility profile.

Solubility is a critical physicochemical parameter that dictates the bioavailability, processability, and ultimate efficacy of a chemical entity.[2][3][4] For drug development professionals, understanding the solubility of an intermediate like Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is paramount for designing efficient purification protocols, controlling crystallization, and ensuring favorable reaction kinetics.[5][6][7] In materials science, solubility determines the ability to cast thin films, grow high-quality crystals, and formulate blends with other components.[8]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility characteristics of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. It moves beyond a simple recitation of data to explain the underlying chemical principles, provides a robust, field-proven protocol for empirical solubility determination, and contextualizes the importance of this data within key research and development workflows.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a substance is best understood through the principle of "similia similibus solvuntur" or "like dissolves like."[9] The molecular structure of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate contains both nonpolar and polar regions, which results in a nuanced solubility behavior.

  • Nonpolar Core: The [1,1'-biphenyl] backbone is the dominant feature of the molecule. This extended aromatic system is hydrophobic and engages in van der Waals forces and π-π stacking interactions. This predicts good solubility in nonpolar or moderately polar organic solvents that can effectively solvate the biphenyl rings.[10]

  • Polar Functional Groups: The molecule is functionalized with two key polar groups:

    • Cyano Group (-C≡N): This group possesses a strong dipole moment, contributing to the overall polarity of the molecule and enabling dipole-dipole interactions.

    • Methyl Ester Group (-COOCH₃): This group is also polar and can act as a hydrogen bond acceptor.

The presence of these polar moieties suggests that the molecule will not be entirely soluble in purely nonpolar solvents like hexane but will require solvents with some degree of polarity to solvate the functional groups. Conversely, the large hydrophobic core limits its solubility in highly polar protic solvents like water.

cluster_Molecule Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate cluster_Solvents Solvent Types Structure Molecular Structure Biphenyl Nonpolar Biphenyl Core (van der Waals, π-π interactions) Structure->Biphenyl PolarGroups Polar Functional Groups (Cyano & Methyl Ester) (Dipole-Dipole, H-Bond Accepting) Structure->PolarGroups Nonpolar Nonpolar Solvents (e.g., Toluene, Dichloromethane) Biphenyl->Nonpolar Favorable Interaction (Good Solubility) PolarProtic Polar Protic Solvents (e.g., Water, Methanol) Biphenyl->PolarProtic Unfavorable Interaction (Poor Solubility) PolarGroups->Nonpolar Unfavorable Interaction PolarGroups->PolarProtic Favorable Interaction PolarAprotic Polar Aprotic Solvents (e.g., Acetonitrile, Acetone) PolarGroups->PolarAprotic Favorable Interaction (Moderate to Good Solubility)

Caption: Logical relationship between molecular structure and solvent interactions.

Inferred Solubility Profile

SolventSolvent TypeInferred SolubilityRationale & Supporting Evidence
WaterPolar ProticInsolubleThe large, hydrophobic biphenyl core dominates, preventing dissolution in water. This is a common characteristic for this class of compounds.[11][12]
Dichloromethane (DCM)Moderately PolarSolubleDCM effectively solvates the biphenyl ring system while having sufficient polarity to interact with the polar groups.[11]
ChloroformModerately PolarSlightly Soluble to SolubleSimilar to DCM, chloroform is expected to be a good solvent. Some sources report slight solubility for analogues, which may depend on purity and conditions.[11][12][13]
AcetonitrilePolar AproticSlightly SolubleThe polarity of acetonitrile is favorable for interacting with the cyano and ester groups, but it is less effective at solvating the large nonpolar core compared to DCM.[11][12]
TolueneNonpolar (Aromatic)SolubleThe aromatic nature of toluene allows for favorable π-π interactions with the biphenyl rings, making it an effective solvent.[10]
AcetonePolar AproticSolubleAcetone's polarity is suitable for interacting with the polar functional groups, and it is a generally good solvent for many organic solids.[10]
Ethanol / MethanolPolar ProticSlightly SolubleThe alkyl chains of these alcohols provide some nonpolar character to dissolve the biphenyl core, but the strong hydrogen-bonding network of the solvent is not ideal. Recrystallization from ethanol is a common purification method for similar compounds, implying solubility at elevated temperatures and lower solubility at room temperature.[7][10]

Gold-Standard Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move beyond inference and obtain definitive, quantitative data, the universally recognized "shake-flask" method is the gold standard for determining equilibrium solubility.[8][14] This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is achieved, providing trustworthy and reproducible results essential for regulatory submissions and process development.[15][16]

Causality Behind the Method

The core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period at a constant temperature. By ensuring an excess of solid is always present, we guarantee the solvent is saturated. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is, by definition, its solubility under those conditions.

Materials and Equipment
  • Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate (crystalline solid, purity >99%)

  • Selected solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated centrifuge

Step-by-Step Methodology
  • Preparation: Add an excess amount of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate to a series of vials. "Excess" is critical; a good starting point is to add approximately 10-20 mg of solid to 1-2 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Agitation: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant, moderate speed for a predetermined time (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For very fine suspensions, centrifugation (at the same controlled temperature) is required to pellet the solid. This step is crucial to avoid sampling undissolved particles.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This filtration step removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Start Start Prep Step 1: Preparation Add excess solid solute to vial Start->Prep Equil Step 2: Equilibration Add precise volume of solvent Prep->Equil Agitate Step 3: Agitation Shake at constant T (24-48h) Equil->Agitate Separate Step 4: Phase Separation Settle or Centrifuge at constant T Agitate->Separate Sample Step 5: Sampling Withdraw supernatant & filter (0.22 µm) Separate->Sample Dilute Step 6: Dilution Dilute sample into linear range of assay Sample->Dilute Quantify Step 7: Quantification Analyze via validated HPLC-UV method Dilute->Quantify End End (Solubility Data) Quantify->End

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Conclusion: From Data to Application

The solubility of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a foundational parameter that directly influences its practical application. While a definitive quantitative profile requires empirical determination, a robust understanding of its molecular structure allows for reliable predictions. The biphenyl core drives solubility in nonpolar and moderately polar solvents like dichloromethane and toluene, while the polar cyano and ester groups necessitate a degree of solvent polarity, leading to slight solubility in alcohols and insolubility in water.

For scientists in drug development and materials research, the shake-flask method detailed herein provides a trustworthy and universally accepted protocol for generating the precise data needed for process optimization, formulation design, and regulatory compliance. Accurate solubility data is not merely a physical constant; it is an indispensable tool for accelerating development timelines and ensuring the quality and consistency of the final product.

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The Pivotal Intermediate: A Technical Guide to Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, a key organic intermediate. We will delve into its historical context, synthesis, and critical applications, particularly in the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Unseen Pillar of Modern Pharmaceuticals

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, with the CAS Number 89900-95-8, is a biphenyl derivative characterized by a cyano group and a methyl carboxylate group at opposite ends of its two-ring structure[1]. While not a household name, this compound is a cornerstone in the synthesis of various high-value organic molecules. Its significance lies in its bifunctional nature, allowing for sequential and regioselective reactions, making it a versatile building block in multi-step syntheses.

Most notably, it is a crucial intermediate in the production of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs collectively known as "sartans"[2][3][4]. The synthesis of Telmisartan, a widely prescribed medication for high blood pressure, heavily relies on precursors derived from cyanobiphenyl structures[3][4]. The development of efficient synthetic routes to Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate and its analogs has therefore been a subject of intense research in industrial and academic laboratories.

Beyond pharmaceuticals, the cyanobiphenyl scaffold is historically significant in the field of materials science. The discovery of liquid crystalline properties in cyanobiphenyls, such as the celebrated 5CB (4-cyano-4'-pentylbiphenyl) by George William Gray and his team in 1972, revolutionized display technology[5][6][7]. While Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate itself is not a liquid crystal, its structural motif is a direct descendant of this pioneering work.

Historical Perspective: From Liquid Crystals to Life-Saving Drugs

The story of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is intertwined with the broader history of cyanobiphenyl chemistry. In the early 1970s, the quest for stable, room-temperature liquid crystals for use in liquid crystal displays (LCDs) led to the synthesis of a series of 4-cyano-4'-alkylbiphenyls[5][6]. This breakthrough, which enabled the widespread adoption of LCD technology, highlighted the unique electronic and structural properties of the cyanobiphenyl core.

The transition from materials science to pharmaceuticals was driven by the recognition that the biphenyl scaffold is a privileged structure in medicinal chemistry, capable of mimicking the interactions of endogenous peptides. The development of sartan drugs in the late 20th century, which target the renin-angiotensin system, created a significant demand for versatile biphenyl intermediates. The specific substitution pattern of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate makes it an ideal precursor for the intricate heterocyclic systems found in drugs like Telmisartan[8].

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

The logical choice of reactants is driven by the desired final structure. The synthesis typically involves the coupling of methyl 4-bromobenzoate with 4-cyanophenylboronic acid, or alternatively, 4-bromobenzonitrile with methyl 4-(dihydroxyboranyl)benzoate. The former is often preferred due to the commercial availability and stability of the starting materials.

Causality in Experimental Design

The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst, such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride, is used in conjunction with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate, sodium carbonate, or potassium phosphate are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions.

  • Solvent: A two-phase solvent system, such as toluene and water, is often employed. This allows for the separation of the organic product from the inorganic byproducts.

Visualizing the Synthesis

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Aryl_Pd(II)_Complex Ar-Pd(II)-X-L2 Oxidative_Addition->Aryl_Pd(II)_Complex Transmetalation Transmetalation Aryl_Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'-L2 Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate Reductive_Elimination->Product Aryl_Halide Methyl 4-bromobenzoate Aryl_Halide->Oxidative_Addition Boronic_Acid 4-cyanophenylboronic acid Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and degassed water in a 4:1 ratio.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a white solid.

Quantitative Data
ParameterValueNotes
Reactants
Methyl 4-bromobenzoate1.0 mmolLimiting reagent
4-Cyanophenylboronic acid1.2 mmolSlight excess to ensure complete consumption of the limiting reagent
Catalyst
Palladium(II) Acetate2 mol%Pre-catalyst
Triphenylphosphine4 mol%Ligand
Base
Potassium Carbonate2.0 mmolActivates the boronic acid
Solvent Toluene/Water (4:1)Two-phase system
Temperature 90 °C
Reaction Time 4-6 hoursMonitored by TLC
Typical Yield 85-95%

Application in Drug Development: The Synthesis of Telmisartan

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a key precursor in the synthesis of Telmisartan. In this multi-step synthesis, the methyl ester is first hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then coupled with the benzimidazole core of the Telmisartan molecule. The cyano group is subsequently converted to a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design.

Visualizing the Role in Telmisartan Synthesis

The following diagram outlines the key steps in the synthesis of Telmisartan where Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a crucial starting material.

Telmisartan_Synthesis Start Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) Start->Hydrolysis Carboxylic_Acid 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid Hydrolysis->Carboxylic_Acid Coupling Amide Coupling Carboxylic_Acid->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Benzimidazole_Core Benzimidazole Intermediate Benzimidazole_Core->Coupling Tetrazole_Formation Tetrazole Formation (e.g., NaN3, ZnCl2) Coupled_Product->Tetrazole_Formation Telmisartan Telmisartan Tetrazole_Formation->Telmisartan

Caption: Simplified workflow for the synthesis of Telmisartan.

Conclusion: A Versatile and Enduring Intermediate

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate stands as a testament to the enduring legacy of fundamental chemical discoveries. Born from the research that enabled a revolution in display technology, its true calling was found in the intricate world of pharmaceutical synthesis. Its robust and scalable synthesis, primarily through the Suzuki-Miyaura coupling, ensures its continued availability for the production of life-saving medications. As drug discovery continues to evolve, the demand for such versatile and well-characterized intermediates will undoubtedly remain high, solidifying the importance of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in the landscape of modern organic chemistry.

References

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The Strategic Role of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Pivotal Building Block

In the landscape of modern organic synthesis, certain molecules emerge as unsung heroes, their versatility and strategic importance underpinning the creation of complex and valuable compounds. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is one such molecule.[1] This seemingly simple biphenyl derivative, characterized by a cyano group and a methyl ester at opposite ends of its rigid backbone, is a cornerstone in the synthesis of high-value materials, ranging from life-saving pharmaceuticals to advanced liquid crystals. Its strategic placement of functional groups allows for a diverse range of chemical transformations, making it a prized intermediate for researchers and drug development professionals. This in-depth technical guide will explore the synthesis, key applications, and the underlying chemical principles that make Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate an indispensable tool in the synthetic chemist's arsenal.

Physicochemical Properties at a Glance

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis. The table below summarizes the key properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate.

PropertyValueReference
IUPAC Name methyl 4-(4-cyanophenyl)benzoate[1]
CAS Number 89900-95-8[1]
Molecular Formula C₁₅H₁₁NO₂[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 102-105 °C

Core Synthesis: Mastering the Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[2] The synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a classic example of this powerful reaction.

Causality Behind Experimental Choices

The choice of reactants and conditions for the Suzuki-Miyaura coupling is critical for achieving high yields and purity.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used. The choice of catalyst and ligands can significantly impact reaction efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can influence the reaction rate and selectivity.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used to facilitate the dissolution of both the organic and inorganic reagents.

Step-by-Step Synthesis Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a representative synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate.

Reactants:

  • Methyl 4-bromobenzoate

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-bromobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst system such as Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a white to off-white solid.

Expected Yield: 85-95%

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar Ar-Ar' (Product) Reductive_Elimination->Ar-Ar Ar-X Methyl 4-bromobenzoate Ar-X->Oxidative_Addition Ar'-B(OR)2 4-Cyanophenylboronic acid Ar'-B(OR)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Pivotal Role in Pharmaceutical Synthesis: The Gateway to Sartans

The biphenyl scaffold is a privileged structure in medicinal chemistry, and Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate serves as a key precursor in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[3] These drugs, including Candesartan Cilexetil and Olmesartan Medoxomil, are widely prescribed for the treatment of hypertension and related cardiovascular conditions.[4][5]

Synthetic Strategy: From Biphenyl to Bioactive Molecule

The synthesis of sartans often involves the elaboration of the functional groups on the biphenyl core. The cyano group of a biphenyl intermediate is a precursor to the crucial tetrazole ring, which is a key pharmacophore responsible for binding to the angiotensin II receptor. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then further functionalized.

While direct synthesis of Candesartan from Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is not the most common industrial route, a closely related intermediate, 2-cyano-4'-methylbiphenyl, is a well-established starting material.[3] The principles of the synthetic transformations are directly applicable. A plausible synthetic pathway from a biphenyl nitrile intermediate to Candesartan is outlined below.

Illustrative Synthetic Pathway to a Candesartan Intermediate

The following workflow demonstrates the key transformations involved in converting a biphenyl nitrile to a core intermediate of Candesartan.

Candesartan_Synthesis cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Esterification Biphenyl_Nitrile Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate Tetrazole_Intermediate Methyl 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylate Biphenyl_Nitrile->Tetrazole_Intermediate NaN3, Lewis Acid Alkylated_Intermediate Candesartan Precursor Tetrazole_Intermediate->Alkylated_Intermediate Alkylation with Benzimidazole derivative Benzimidazole Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Benzimidazole->Alkylated_Intermediate Candesartan_Cilexetil Candesartan Cilexetil Alkylated_Intermediate->Candesartan_Cilexetil Hydrolysis & Esterification

Caption: Key synthetic steps towards Candesartan Cilexetil.

Applications in Materials Science: Crafting Liquid Crystals

The rigid, rod-like structure of cyanobiphenyls, coupled with their strong dipole moment arising from the cyano group, makes them ideal candidates for the construction of liquid crystalline materials.[6] These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are the cornerstone of modern display technologies (LCDs).

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, with its elongated structure and polar functional groups, can serve as a mesogenic core in the design of novel liquid crystals. By modifying the ester group with different alkyl chains, the phase behavior and transition temperatures of the resulting liquid crystals can be finely tuned.

Design Principles for Cyanobiphenyl-Based Liquid Crystals

The formation of liquid crystalline phases is governed by a delicate balance of intermolecular forces, including:

  • Anisotropic van der Waals forces: Arising from the elongated shape of the molecules, promoting orientational order.

  • Dipole-dipole interactions: The strong dipole of the cyano group contributes significantly to the intermolecular attractions.

  • π-π stacking: The aromatic biphenyl core allows for favorable stacking interactions.

By systematically varying the length and branching of the alkyl chain attached to the carboxylate group, chemists can modulate these interactions to achieve specific liquid crystalline phases (e.g., nematic, smectic) over desired temperature ranges.

Characterization and Quality Control

Ensuring the purity and structural integrity of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is crucial for its successful application in multi-step syntheses. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.2 ppm, singlet for the methyl ester protons around 3.9 ppm. The integration of the signals should correspond to the 11 protons in the molecule.
¹³C NMR Resonances for the aromatic carbons, the cyano carbon (~118 ppm), the ester carbonyl carbon (~166 ppm), and the methyl carbon (~52 ppm).
IR Spectroscopy Characteristic absorption bands for the C≡N stretch (~2230 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C-H and C=C stretches of the aromatic rings.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight.
HPLC/GC A single major peak indicating high purity.

Conclusion: A Versatile and Indispensable Synthetic Tool

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate stands as a testament to the power of strategic molecular design. Its unique combination of a rigid biphenyl core and reactive functional groups at its termini provides a versatile platform for the synthesis of a wide range of complex and valuable molecules. From its crucial role as a precursor to life-saving antihypertensive drugs to its potential in the development of advanced materials, this biphenyl derivative continues to be a molecule of significant interest to the scientific community. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, empowers researchers and drug development professionals to harness its full potential in their synthetic endeavors.

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764426, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link].

  • A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. Retrieved from [Link].

  • Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link].

  • Zahoor, A. F., et al. (2024). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Bartasyte, A., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1535-1543.
  • Singh, M., et al. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes. Micromachines, 14(6), 1171.
  • US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process. (2011). Google Patents.
  • Jakubowski, O., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). Candesartan-impurities. Retrieved from [Link].

  • Zahoor, A. F., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12, 1369993.
  • CDR. (2005). Efficient organic light-emitting diode using semitransparent silver as anode. Retrieved from [Link].

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link].

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  • Al-Zoubi, R. M., et al. (2024). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 29(11), 2505.
  • Goodby, J. W., & Cowling, S. J. (2022). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals Today, 31(1), 2-25.
  • Yonetake, K., Nakagomi, M., & Masuko, T. (1995). Growth of Liquid Crystal in Poly[[6-(4'-cyanobiphenyl-4-oxy)hexyl]-methylsiloxane]. Polymer Journal, 27(11), 1157-1159.
  • Delineating a greener synthesis of a key sartan intermediate by photochemical benzylic bromination with electrochemically. (2024). ChemRxiv.
  • Toffanin, S. (2015). Organic light-emitting transistors: a key enabling photonic device. SPIE.ORG/news.
  • Cybulski, M., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 22259-22272.
  • IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. (2024). ChemRxiv.
  • Yonetake, K., Nakagomi, M., & Masuko, T. (1995). Growth of liquid crystal in poly[[6-(4'-cyanobiphenyl-4-oxy)hexyl]-methylsiloxane]. Polymer Journal, 27(11), 1157-1159.
  • Horvath, A., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(19), 6543.
  • Jakubowski, O., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • CN102408353A - Preparation method of candesartan intermediate. (2012). Google Patents.

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Methodological & Application

Synthesis of "Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate" via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling

Introduction: The Power of Carbon-Carbon Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable in both academic and industrial laboratories, a fact recognized by the 2010 Nobel Prize in Chemistry.[1] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides, demonstrating broad functional group tolerance and typically requiring mild reaction conditions.[3]

At the heart of its application is the synthesis of biaryl scaffolds, which are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[4] The target molecule of this guide, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate , is a prime example of a functionalized biaryl compound. Its structure, featuring both a cyano group and a methyl ester, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery and materials science.

This document provides a comprehensive, in-depth guide for the synthesis of this target molecule, designed for researchers and professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering the user to not only replicate the procedure but also to adapt and troubleshoot it effectively.

Reaction Principle: The Palladium Catalytic Cycle

The synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is achieved by the palladium-catalyzed cross-coupling of methyl 4-halobenzoate (typically the bromide) and (4-cyanophenyl)boronic acid . The entire process is orchestrated by a palladium catalyst, which cycles through different oxidation states to bring the two aryl fragments together.

The catalytic cycle involves three fundamental steps:[1][5][6]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species inserts into the carbon-halogen bond of the methyl 4-halobenzoate, oxidizing the palladium from Pd(0) to a square planar Pd(II) complex.[6][7] This step is often the rate-determining step of the entire cycle.[1][5] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[6][8]

  • Transmetalation: This is the crucial step where the cyano-substituted aryl group is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboronic acid by a base.[1][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide or another ligand.[6][10]

  • Reductive Elimination: The final step involves the two organic ligands on the Pd(II) center coupling to form the new C-C bond of the biphenyl product.[5][7] This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle. For this to occur, the organic ligands must be positioned cis to each other on the palladium complex.[6]

Visualizing the Catalytic Cycle

Suzuki_Mechanism Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (Methyl 4-bromobenzoate) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ ((4-cyanophenyl)boronic acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., Na₂CO₃) Base->BoronicAcid Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate on a laboratory scale.

Materials and Reagents
  • Reactants : Methyl 4-bromobenzoate (≥98%), (4-cyanophenyl)boronic acid (≥97%)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base : Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvents : Toluene (anhydrous), Ethanol, Deionized Water, Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate Solution, Brine.

  • Other : Anhydrous Magnesium Sulfate (MgSO₄), Celite or silica gel for filtration.

Equipment
  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Quantitative Data Summary

The following table provides a representative stoichiometry for the reaction. Adjust quantities as needed for scale-up or scale-down.

ComponentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Notes
Methyl 4-bromobenzoate215.041.0215 mgThe limiting reagent.
(4-cyanophenyl)boronic acid146.941.2176 mgA slight excess ensures complete consumption of the aryl halide.
Pd(PPh₃)₄1155.560.02 (2 mol%)23 mgAn air-stable Pd(0) source. Handle quickly to minimize oxidation.
Sodium Carbonate (Na₂CO₃)105.992.5265 mgThe base is crucial for activating the boronic acid.[9][10]
Toluene / Ethanol / Water (4:1:1)--12 mLA common solvent mixture that facilitates dissolution of all components.[11]
Step-by-Step Synthesis Workflow
  • Reaction Setup (Inert Atmosphere)

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (215 mg, 1.0 mmol), (4-cyanophenyl)boronic acid (176 mg, 1.2 mmol), sodium carbonate (265 mg, 2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol).

    • Expert Insight : The order of addition is important. Adding the solids first allows for efficient atmospheric purging.

    • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition and Reaction

    • Using a syringe, add the degassed solvent mixture (8 mL Toluene, 2 mL Ethanol, 2 mL Water) to the flask.

    • Expert Insight : Degassing the solvent (by sparging with N₂/Ar for 20-30 minutes) prior to addition further protects the catalyst and improves reproducibility.

    • Place the flask in a preheated oil bath or heating mantle set to 90-100 °C.

    • Stir the reaction mixture vigorously under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically showing the consumption of the starting aryl bromide. The reaction is generally complete within 2-4 hours.[11]

  • Work-up and Extraction

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Add 30 mL of deionized water and 30 mL of ethyl acetate to the reaction mixture.

    • Transfer the mixture to a separatory funnel and shake well. Allow the layers to separate.

    • Collect the upper organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine all organic extracts and wash them sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Expert Insight : The bicarbonate wash removes any unreacted acidic boronic acid and other acidic impurities.

  • Drying and Concentration

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may appear as an off-white or pale yellow solid.

  • Purification and Characterization

    • Purification : The crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 Hexanes:EtOAc). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

    • Expert Insight : A common side product is the homocoupled biaryl from the boronic acid.[12] Careful chromatography is often required for complete separation.

    • Characterization : The final product, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, should be characterized to confirm its identity and purity.

      • Appearance : White to off-white solid.

      • ¹H NMR : Expected to show characteristic aromatic proton signals in the range of 7.5-8.2 ppm.

      • Mass Spectrometry : To confirm the molecular weight (C₁₅H₁₁NO₂ = 237.25 g/mol ).[13]

      • Melting Point : To assess purity.

Visualizing the Experimental Workflow

Workflow Experimental Workflow A 1. Reaction Setup - Combine solids in flask - Purge with N₂/Ar B 2. Reaction - Add degassed solvent - Heat to reflux (90-100 °C) - Monitor by TLC A->B C 3. Work-up - Cool to RT - Add EtOAc & Water B->C D 4. Extraction - Separate layers - Wash organic layer (NaHCO₃, Brine) C->D E 5. Drying & Concentration - Dry over MgSO₄ - Filter & Evaporate solvent D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G 7. Characterization - NMR, MS, MP - Pure Product F->G

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly effective method for synthesizing functionalized biaryl compounds like Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. By understanding the mechanistic underpinnings of the reaction—from the choice of catalyst and base to the importance of an inert atmosphere—researchers can reliably execute this protocol and troubleshoot challenges. The procedure detailed here provides a validated pathway to obtaining this valuable chemical intermediate, opening doors for further exploration in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mendham, A. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry Realistic. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10634-10635. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Retrieved from [Link]

  • Maseras, F., & Bickelhaupt, F. M. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(47), 11502-11510. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.
  • Cardiff University. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. Retrieved from https://orca.cardiff.ac.uk/id/eprint/153205/1/2180058.pdf
  • ACS Publications. (2017, November 21). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. Retrieved from [Link] Retrieved from [Link]

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Application Notes and Protocols for Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in Nematic Liquid Crystal Formulations

The field of liquid crystal displays (LCDs) and related electro-optic devices is predicated on the precise control of light through the manipulation of molecular order. Nematic liquid crystals, with their long-range orientational order and fluidity, are the cornerstone of this technology. The performance of a nematic liquid crystal device is critically dependent on the physicochemical properties of the liquid crystal mixture, such as its clearing point, birefringence, and dielectric anisotropy.

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a calamitic (rod-shaped) mesogen that, due to its molecular architecture, is a compelling candidate for inclusion in nematic liquid crystal formulations. Its rigid biphenyl core, coupled with the strongly polar cyano (-C≡N) and carboxylate (-COO-CH₃) terminal groups, imparts properties that can be strategically leveraged to enhance the performance of nematic mixtures. The cyano group, in particular, is a well-established promoter of high positive dielectric anisotropy, a key requirement for the operation of twisted nematic (TN) and other field-effect LCDs.[1][2]

This document serves as a comprehensive technical guide for researchers and scientists interested in the application of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in nematic liquid crystals. It provides a detailed overview of the molecule's properties, its synthesis, and its expected impact on the performance of liquid crystal mixtures. Furthermore, it offers detailed, field-proven protocols for the preparation and characterization of nematic liquid crystal cells incorporating this compound.

Physicochemical Properties and Molecular Rationale

The efficacy of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a component in nematic liquid crystal mixtures stems directly from its molecular structure. The key attributes are summarized below:

PropertyValueSignificance in Nematic Liquid Crystals
IUPAC Name methyl 4-(4-cyanophenyl)benzoate-
CAS Number 89900-95-8-
Molecular Formula C₁₅H₁₁NO₂-
Molecular Weight 237.25 g/mol Influences viscosity and response times.
Structure A rigid biphenyl core with terminal cyano and methyl carboxylate groups.The elongated, rigid structure is conducive to the formation of the nematic phase.
Polarity High, due to the cyano and carboxylate groups.The strong dipole moment of the cyano group leads to a high positive dielectric anisotropy.

The Biphenyl Core: The [1,1'-biphenyl] core provides the necessary structural rigidity and linearity for the molecule to exhibit mesogenic behavior. This rod-like shape promotes the parallel alignment of molecules, which is the defining characteristic of the nematic phase.

The Cyano (-C≡N) Terminus: The cyano group possesses a large dipole moment that aligns with the long molecular axis.[3] This is the primary contributor to a large positive dielectric anisotropy (Δε) in a liquid crystal mixture. A high positive Δε is essential for low-voltage switching in many LCD modes.

The Methyl Carboxylate (-COO-CH₃) Terminus: The ester group also contributes to the molecule's polarity and can influence its mesomorphic properties, including the clearing point and viscosity. The methyl group provides a degree of flexibility that can affect the melting point and solubility in host mixtures.

Synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

The synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate can be achieved through a variety of cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, offering high yields and tolerance to a wide range of functional groups. A representative synthetic pathway is outlined below.

G A 4-bromobenzonitrile C Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O A->C B Methyl 4-boronobenzoate B->C D Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate C->D Suzuki-Miyaura Coupling G A ITO-coated glass substrates B Cleaning (Sonication in solvents) A->B C Spin-coating of alignment layer (e.g., polyimide) B->C D Curing of alignment layer C->D E Rubbing of alignment layer D->E F Assembly of cell with spacers E->F G Filling with LC mixture via capillary action F->G H Sealing of cell G->H

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The Strategic Role of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the critical application of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a pivotal intermediate in the synthesis of sartans, a class of angiotensin II receptor blockers (ARBs) widely prescribed for the management of hypertension and related cardiovascular conditions. This document provides an in-depth analysis of its synthesis, characterization, and subsequent transformation into key pharmaceutical precursors, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Biphenyl Scaffold in Sartan Drugs

The biphenyl core structure is a pharmacophoric anchor for the sartan class of drugs, including prominent members like Valsartan, Losartan, and Candesartan. This rigid scaffold correctly orients the acidic group (or a prodrug equivalent) and a lipophilic side chain to effectively antagonize the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate serves as a highly versatile starting material for the construction of this essential biphenyl framework, offering strategically placed functional groups—a methyl ester and a cyano group—that can be readily elaborated to the final active pharmaceutical ingredient (API).

The cyano group is a precursor to the crucial tetrazole ring found in many sartans, which acts as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity. The methyl ester provides a handle for the introduction of the characteristic side chains of different sartan molecules.

Synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling

The construction of the biphenyl skeleton is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance under relatively mild conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthetic Protocol

This protocol describes the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate from methyl 4-bromobenzoate and 4-cyanophenylboronic acid.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a white solid.

Characterization Data
ParameterValueReference
Molecular FormulaC15H11NO2[4]
Molecular Weight237.25 g/mol [4]
Melting Point130-133 °CPubChem CID 2764426
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.14 (d, J=8.4 Hz, 2H), 7.78-7.72 (m, 4H), 7.68 (d, J=8.4 Hz, 2H), 3.96 (s, 3H)Based on similar structures[5][6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 166.5, 144.8, 143.8, 132.6, 131.9, 130.3, 129.8, 127.3, 127.2, 118.7, 111.8, 52.4Based on similar structures[4]
IR (KBr, cm⁻¹) 2228 (C≡N), 1725 (C=O), 1608, 1435, 1278, 1110, 850, 765Based on functional groups

Application in the Synthesis of a Valsartan Intermediate

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a key precursor for the synthesis of Valsartan. The following protocols outline the conversion of this intermediate into a core component of the final drug molecule.

Valsartan_Synthesis_Workflow A Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate B Bromination (NBS, AIBN) A->B C Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate B->C D Alkylation of L-Valine methyl ester C->D E N-Acylation (Valeryl chloride) D->E F Tetrazole Formation (NaN3) E->F G Hydrolysis (NaOH or LiOH) F->G H Valsartan G->H

Caption: General synthetic workflow from the biphenyl intermediate to Valsartan.

Step 1: Bromination of the Methyl Group (Not directly from the target molecule, but a related key step)

While the target molecule has a methyl ester, a common synthetic route to sartans involves a bromomethylbiphenyl intermediate. For the purpose of illustrating the subsequent steps, we will consider the synthesis starting from a related precursor, 4'-methyl-2-cyanobiphenyl, which is then brominated.

A more direct route from Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate would involve the reduction of the ester to an alcohol, followed by conversion to a bromide. However, the use of a pre-brominated biphenyl intermediate is also a widely employed strategy.[7]

Step 2: N-Alkylation of L-Valine Methyl Ester

The bromomethylbiphenyl intermediate is then used to alkylate the amino group of L-valine methyl ester.

Protocol:

  • Reaction Setup: Dissolve L-valine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

  • Base Addition: Add a base, for example, N,N-diisopropylethylamine, to neutralize the hydrochloride and deprotonate the amino group.

  • Alkylation: Add a solution of the bromomethylbiphenyl intermediate dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup and Purification: Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

Step 3: N-Acylation

The secondary amine is then acylated with valeryl chloride.

Protocol:

  • Reaction Setup: Dissolve the product from the previous step in a suitable solvent like dichloromethane.

  • Base Addition: Add a base such as triethylamine.

  • Acylation: Add valeryl chloride dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Perform an aqueous workup, dry the organic layer, and purify the product.[8]

Step 4: Tetrazole Formation from the Cyano Group

The cyano group is converted to a tetrazole ring using an azide source. While organotin azides have been historically used, modern methods often employ safer and more environmentally friendly reagents.[9] The use of sodium azide with a Lewis acid catalyst is a common approach.[10][11][12]

Protocol:

  • Reaction Setup: Dissolve the cyano-containing intermediate in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide and a catalyst, for example, zinc chloride.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.[13]

  • Workup: Cool the reaction mixture and carefully acidify with a mineral acid to protonate the tetrazole. The product often precipitates and can be collected by filtration.

Step 5: Hydrolysis of the Methyl Ester

The final step in the synthesis of the sartan free acid is the hydrolysis of the methyl ester.[14]

Protocol:

  • Reaction Setup: Dissolve the methyl ester in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.[15][16]

  • Reaction: Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

  • Workup: Acidify the reaction mixture with a mineral acid to precipitate the carboxylic acid. The product can then be collected by filtration and purified by recrystallization.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution, and acidic conditions during workup must be carefully controlled to avoid the formation of hydrazoic acid, which is a toxic and explosive gas.

    • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood.

    • Solvents: Toluene, dichloromethane, and DMF are flammable and/or toxic and should be handled accordingly.

Conclusion

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a cornerstone intermediate in the industrial synthesis of sartan-based antihypertensive drugs. Its efficient preparation via the robust Suzuki-Miyaura coupling and the strategic placement of its functional groups allow for a convergent and flexible approach to a wide range of sartan APIs. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents.
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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

  • Google Patents.
  • Google Patents. WO2006098705A1 - Process for producing biphenyl-tetrazole compounds.
  • PubChem. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • Google Patents. US8288561B2 - Process for preparing valsartan.
  • National Center for Biotechnology Information. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. [Link]

  • ACS Publications. New and Improved Manufacturing Process for Valsartan. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • National Center for Biotechnology Information. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • National Center for Biotechnology Information. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. [Link]

  • ACS Publications. New Practical Synthesis of the Key Intermediate of Candesartan. [Link]

  • Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • SpectraBase. Methyl 4-cyanobenzoate - Optional[ATR-IR] - Spectrum. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • ResearchGate. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • ResearchGate. An Improved Synthesis of Valsartan. [Link]

  • YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • KTH DiVA. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. [Link]

  • ACS Publications. Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. [Link]

  • The Royal Society of Chemistry. ESI for. [Link]

  • Der Pharma Chemica. Alternative synthesis of Valsartan via Negishi coupling. [Link]

  • RACO. An improved novel process for the synthesis of antihypertensive drug, Irbesartan. [Link]

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The Strategic Role of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Biphenyl Core in Antihypertensive Drugs

The renin-angiotensin-aldosterone system (RAAS) is a critical physiological pathway in the regulation of blood pressure.[1] Angiotensin II, a potent vasoconstrictor, is a key effector in this system.[1] The "sartan" class of drugs, formally known as Angiotensin II Receptor Blockers (ARBs), represents a cornerstone of modern antihypertensive therapy.[2] These non-peptide antagonists selectively block the AT1 receptor, thereby inhibiting the action of angiotensin II and leading to vasodilation and a reduction in blood pressure.[2]

A common structural motif across many sartans is a biphenyl scaffold, which correctly orients the necessary acidic group (often a tetrazole as a bioisostere of a carboxylic acid) and a lipophilic side chain to effectively bind to the AT1 receptor.[2] The synthesis of this biphenyl core is a critical aspect of manufacturing these life-saving drugs. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a highly strategic intermediate in the synthesis of several key ARBs. Its bifunctional nature, possessing a nitrile group as a precursor to the essential tetrazole ring and a methyl carboxylate group that can be further functionalized, makes it a versatile building block in convergent synthetic strategies.

This technical guide provides an in-depth exploration of the synthesis and application of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, offering detailed protocols, mechanistic insights, and a discussion of its strategic advantages in the industrial production of antihypertensive drugs.

Core Synthesis of the Biphenyl Scaffold: The Suzuki-Miyaura Coupling

The formation of the carbon-carbon bond between the two phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild conditions and high functional group tolerance.[1][3]

Reaction Principle

The synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling of a methyl 4-halobenzoate (or its corresponding boronic acid derivative) with a 2-cyanophenylboronic acid (or its corresponding halide). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd2 Ar¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition transmetal Ar¹-Pd(II)L₂-Ar² pd2->transmetal Transmetalation product Ar¹-Ar² transmetal->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Aryl Halide (Ar¹-X) (e.g., Methyl 4-bromobenzoate) boronic_acid Arylboronic Acid (Ar²-B(OH)₂) (e.g., (2-Cyanophenyl)boronic acid) base Base (e.g., K₂CO₃)

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

This protocol is based on established Suzuki-Miyaura coupling procedures for analogous biphenyl compounds.[5][6]

Materials:

  • Methyl 4-bromobenzoate

  • (2-Cyanophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add palladium(II) acetate (1-3 mol%) and triphenylphosphine (2-6 mol%).

  • Reaction Setup: To the flask, add methyl 4-bromobenzoate (1.0 eq), (2-cyanophenyl)boronic acid (1.1-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask.

  • Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a solid.

ParameterTypical ValueRationale / Notes
Aryl Halide Methyl 4-bromobenzoateThe bromo- derivative offers a good balance of reactivity and stability.
Boronic Acid (2-Cyanophenyl)boronic acidIntroduces the crucial cyano group at the ortho position.
Catalyst Loading 1-3 mol% Pd(OAc)₂A lower catalyst loading is economically favorable for industrial scale-up.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃ (anhydrous)Activates the boronic acid for transmetalation. Must be anhydrous.
Solvent System Toluene/Ethanol/WaterA biphasic or homogeneous mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-90 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Expected Yield 85-95%Yields can be high with optimized conditions.[7][8]

Application in the Synthesis of Candesartan Cilexetil

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a key precursor in some synthetic routes to Candesartan, an important ARB. The synthesis involves several subsequent steps, including bromination, N-alkylation, cyclization, and tetrazole formation. A more direct and common route to Candesartan involves the alkylation of a benzimidazole derivative with a brominated biphenyl intermediate.

First, the methyl group of a related intermediate, 2-cyano-4'-methylbiphenyl (OTBN), is brominated to yield 4'-(bromomethyl)-2-cyanobiphenyl. In a parallel fashion, the ester group in Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate can be reduced to an alcohol and then converted to a bromomethyl group, leading to Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. This brominated intermediate is a potent alkylating agent.

The synthesis of Candesartan Cilexetil proceeds by N-alkylation of a pre-formed benzimidazole moiety, such as Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate, with the bromomethylbiphenyl intermediate.[9]

Candesartan_Synthesis cluster_biphenyl Biphenyl Intermediate Synthesis cluster_candesartan Candesartan Core Assembly A Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate B Reduction & Bromination A->B 1. LiAlH₄ 2. PBr₃ C Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate B->C E N-Alkylation C->E Alkylation Reagent D Methyl 2-ethoxy-1H- benzimidazole-7-carboxylate D->E Heterocyclic Core F Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)- 2-ethoxy-1H-benzimidazole-7-carboxylate E->F Base (e.g., K₂CO₃) G Tetrazole Formation F->G NaN₃, Lewis Acid (e.g., ZnCl₂) H Candesartan G->H Hydrolysis & Esterification

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Application Notes & Protocols: Strategic Use of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate in the Synthesis of Valsartan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic synthesis and application of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a pivotal starting material for producing key intermediates of Valsartan. Valsartan is a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and congestive heart failure. The synthesis of its complex biphenyl tetrazole structure requires a robust and efficient chemical pathway. This guide details field-proven protocols, explains the underlying chemical principles for experimental choices, and presents workflows for the synthesis of the title compound and its subsequent conversion into advanced valsartan precursors.

Introduction: The Synthetic Challenge of Valsartan

The efficacy of valsartan is intrinsically linked to its unique molecular architecture, featuring a biphenyl scaffold that correctly positions a valine-derived acyl chain and a tetrazole ring for optimal binding to the AT₁ receptor. The construction of this substituted biphenyl core is a critical phase in its total synthesis, presenting significant challenges in terms of yield, purity, and cost-effectiveness.

Historically, various synthetic routes have been developed, with many converging on the formation of the aryl-aryl bond via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] An efficient strategy involves the initial synthesis of a stable biphenyl precursor which can then be elaborated through a series of functional group transformations to build the final active pharmaceutical ingredient (API). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate serves as an excellent and highly stable precursor in such a strategy. Its two distinct functional groups—a cyano group and a methyl ester—allow for orthogonal chemical modifications, providing a logical and controlled pathway toward the final drug substance.

This guide focuses on two critical stages:

  • The robust synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate via a Suzuki-Miyaura coupling.

  • The sequential transformation of this precursor into the advanced intermediate, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester , a direct precursor for the final acylation and tetrazole formation steps.

Synthesis of the Biphenyl Core: Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

The most reliable and industrially scalable method for creating the biphenyl backbone of this intermediate is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, mediated by a palladium catalyst.

Causality of Component Selection
  • Reactants : The typical coupling partners are Methyl 4-bromobenzoate and (2-cyanophenyl)boronic acid . Methyl 4-bromobenzoate is chosen for its commercial availability and the stability of the methyl ester group under the reaction conditions. The boronic acid provides the second aromatic ring bearing the crucial cyano group.

  • Catalyst : A Palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , is the cornerstone of the catalytic cycle. It facilitates the key steps of oxidative addition to the aryl bromide and subsequent reductive elimination to form the biphenyl product.[3]

  • Base : A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent System : A biphasic solvent system, such as toluene and water , is highly effective. Toluene dissolves the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates both the reaction and the subsequent separation of the product.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate with high yield and purity.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
Methyl 4-bromobenzoate 215.04 10.75 g 1.0
(2-cyanophenyl)boronic acid 146.94 8.08 g 1.1
Pd(PPh₃)₄ 1155.56 0.58 g 0.01
Sodium Carbonate (Na₂CO₃) 105.99 10.60 g 2.0
Toluene - 150 mL -

| Deionized Water | - | 50 mL | - |

Procedure:

  • Inert Atmosphere: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add Methyl 4-bromobenzoate (10.75 g), (2-cyanophenyl)boronic acid (8.08 g), and Tetrakis(triphenylphosphine)palladium(0) (0.58 g).

  • Solvent Addition: Purge the flask with nitrogen for 10-15 minutes. Add toluene (150 mL) via cannula or syringe.

  • Base Addition: In a separate beaker, dissolve sodium carbonate (10.60 g) in deionized water (50 mL). Add this aqueous solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC, checking for the consumption of the starting bromobenzoate. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a white to off-white solid. Expected yield is typically in the range of 85-95%.

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent R1 Methyl 4-bromobenzoate Setup Combine Reactants, Catalyst, & Solvents under N2 R1->Setup R2 (2-cyanophenyl)boronic acid R2->Setup C1 Pd(PPh3)4 C1->Setup B1 Na2CO3 (aq) B1->Setup S1 Toluene/Water S1->Setup Reaction Heat to 90 °C (4-6 hours) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Recrystallization Workup->Purify Product Methyl 4'-cyano[1,1'-biphenyl] -4-carboxylate Purify->Product G Start Methyl 4'-cyano [1,1'-biphenyl]-4-carboxylate Step1 Reduction Start->Step1 Intermediate1 (4'-cyano-[1,1'-biphenyl] -4-yl)methanol Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 4'-(bromomethyl)-[1,1'-biphenyl] -2-carbonitrile Step2->Intermediate2 Step3 N-Alkylation Intermediate2->Step3 End N-[(2'-cyano[1,1'-biphenyl] -4-yl)methyl]-L-valine methyl ester Step3->End Reagent1 NaBH4 THF/EtOH Reagent1->Step1 Reagent2 PBr3 DCM Reagent2->Step2 Reagent3 L-Valine Methyl Ester·HCl K2CO3, MeCN Reagent3->Step3 G A Methyl 4'-cyano [1,1'-biphenyl]-4-carboxylate B N-[(2'-cyano[1,1'-biphenyl] -4-yl)methyl]-L-valine methyl ester A->B  Reduction,  Bromination,  N-Alkylation C N-Acylated Intermediate B->C  Acylation  (Valeryl Chloride) D Valsartan Methyl Ester (Tetrazole form) C->D  Tetrazole Formation  (NaN3) E Valsartan (API) D->E  Hydrolysis  (NaOH)

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. We have structured this resource in a practical question-and-answer format to directly address common challenges and improve experimental outcomes. Our focus is on explaining the causality behind procedural choices to empower you to optimize your reaction yields effectively and reliably.

The synthesis involves the palladium-catalyzed cross-coupling of Methyl 4-halobenzoate with 4-cyanophenylboronic acid .

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions grounded in mechanistic principles.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a low conversion rate of my starting materials, even after extended reaction times. What's going wrong?

A1: Low or no conversion is one of the most common issues in Suzuki couplings and typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2]

Possible Cause 1: Catalyst Inactivation The active Pd(0) catalyst is susceptible to oxidation, which can lead to the formation of palladium black (insoluble, inactive palladium). This is often caused by insufficient degassing.

  • Solution: Ensure your reaction setup is under an inert atmosphere (Nitrogen or Argon). Solvents and the aqueous base solution must be rigorously degassed before use. A common technique is the "freeze-pump-thaw" method or sparging with an inert gas for 30-60 minutes.

Possible Cause 2: Inefficient Oxidative Addition This step, where the palladium catalyst inserts into the carbon-halogen bond of the methyl 4-halobenzoate, is often the rate-determining step.[1] Its efficiency is highly dependent on the halide and the ligand used.

  • Reactivity Trend: The reactivity of the aryl halide follows the trend: I > OTf > Br >> Cl.[2][3]

  • Solution:

    • If you are using Methyl 4-chlorobenzoate, the C-Cl bond is strong and may require a more specialized catalyst system. Consider switching to Methyl 4-bromobenzoate for higher reactivity.

    • Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos (Buchwald ligands) are designed to accelerate oxidative addition and are highly effective for challenging couplings.[2]

Possible Cause 3: Ineffective Transmetalation This step requires the activation of the 4-cyanophenylboronic acid by a base to form a more nucleophilic boronate species, which then transfers the cyanophenyl group to the palladium center.[3][4]

  • Solution:

    • Base Selection: If you are using a mild base like Na₂CO₃, it may not be strong enough. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.

    • Solvent & Water: The presence of water is often crucial as it helps dissolve the inorganic base and facilitates the formation of the key μ-bridging hydroxy group between palladium and boron during transmetalation.[5] Ensure your solvent system (e.g., Toluene, Dioxane, THF) includes an aqueous phase.[5][6]

    • Boronic Acid Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to the formation of boroxines (trimeric anhydrides). Use fresh, high-purity 4-cyanophenylboronic acid.

Q2: The reaction worked, but my crude product is contaminated with significant amounts of 4,4'-dicyanobiphenyl and/or methyl benzoate. How can I prevent these side products?

A2: The formation of these specific impurities points to well-defined side reactions: homocoupling of the boronic acid and dehalogenation of the aryl halide.

Side Product 1: 4,4'-Dicyanobiphenyl (from Homocoupling) This byproduct arises from the coupling of two molecules of 4-cyanophenylboronic acid. It is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[5]

  • Mechanism Insight: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[5]

  • Preventative Measures:

    • Rigorous Degassing: As mentioned previously, thoroughly degassing all solvents and solutions is the most critical step to prevent this.

    • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions (ligand, solvent, temperature) are sufficient to reduce it to Pd(0) efficiently at the start of the reaction. Alternatively, use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid relative to the aryl halide. A large excess can sometimes favor homocoupling.

Side Product 2: Methyl Benzoate (from Dehalogenation) This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Mechanism Insight: This can happen if a palladium hydride species is formed, which can then undergo reductive elimination with the aryl group.[5] Sources of hydride can include impurities in reagents or side reactions with solvents or bases.

  • Preventative Measures:

    • Reagent Purity: Use high-purity solvents and reagents.

    • Base Selection: Some bases are more prone to causing this side reaction under certain conditions. If dehalogenation is a persistent issue, screening alternative bases may be necessary.

Q3: My yield is acceptable, but purifying the final product is proving difficult. How can I effectively remove catalyst residues and byproducts?

A3: Purification challenges often stem from the similar polarities of the desired product and certain byproducts, or from persistent palladium residues.

  • Solution 1: Recrystallization: This is a highly effective method for purifying solid products like Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate.

    • Protocol: After aqueous workup, dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or THF). Then, slowly add a non-solvent in which it is poorly soluble (e.g., hexanes, petroleum ether) until the solution becomes cloudy.[6][7] Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. The homocoupled byproduct, 4,4'-dicyanobiphenyl, is often less soluble and may precipitate first or be separated by careful choice of the solvent system.

  • Solution 2: Aqueous Workup Optimization:

    • Boronic Acid Removal: Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove any unreacted 4-cyanophenylboronic acid and its byproducts.

    • Base Removal: Wash thoroughly with water and then brine to remove the inorganic base used in the reaction.[6]

  • Solution 3: Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. Use a solvent system with intermediate polarity, such as a gradient of ethyl acetate in hexanes, to separate the product from less polar impurities (like the dehalogenated methyl benzoate) and more polar impurities.

  • Solution 4: Palladium Removal: If the final product has a gray or black tint, it indicates palladium contamination. Stirring the organic solution with a palladium scavenger (e.g., activated carbon, or specialized commercial scavengers) for a few hours before filtering and concentrating can effectively remove these residues.

Frequently Asked Questions (FAQs)
Q1: Can you illustrate the catalytic cycle for my specific Suzuki-Miyaura reaction?

A1: Certainly. The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding how to optimize it.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar¹-X (Methyl 4-bromobenzoate) trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation + Ar²B(OH)₂ (4-Cyanophenylboronic acid) + Base re_point trans_complex->re_point Reductive Elimination product Ar¹-Ar² (Desired Product) re_point->pd0 re_point->product

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle

The cycle begins with the active Pd(0) catalyst undergoing Oxidative Addition with the aryl halide. The resulting Pd(II) complex then undergoes Transmetalation with the base-activated boronic acid. Finally, Reductive Elimination forms the new C-C bond of the biphenyl product and regenerates the Pd(0) catalyst.[1]

Q2: What is the precise role of the base, and how do I select the right one?

A2: The base is not merely a pH adjuster; it is a stoichiometric reagent that is essential for the transmetalation step.[3] Organoboron compounds are generally not nucleophilic enough to transmetalate directly. The base reacts with the boronic acid to form a more electron-rich boronate complex (e.g., [Ar-B(OH)₃]⁻), which significantly enhances its nucleophilicity and facilitates the transfer of the aryl group to the palladium center.[4]

BaseStrengthCommon Use Case & Considerations
Na₂CO₃ / K₂CO₃ ModerateStandard, cost-effective choice. Good for general-purpose couplings with reactive substrates.[8]
K₃PO₄ StrongOften provides higher yields, especially for less reactive aryl chlorides. Its solubility in organic solvents is limited.[2]
Cs₂CO₃ StrongHighly effective and more soluble in organic solvents than K₃PO₄, but more expensive.
KF MildUsed when substrates contain base-sensitive functional groups. The fluoride ion is thought to activate the boronic acid.[4]

For your synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, the ester group is relatively stable, so K₂CO₃ is a good starting point, but moving to K₃PO₄ is a common optimization step to improve yield.

Q3: I have Methyl 4-chlorobenzoate available. Can I use it instead of the bromo- or iodo- versions?

A3: Yes, but with important modifications. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making oxidative addition more difficult.[2] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.

To successfully use an aryl chloride, you must use a more active catalyst system specifically designed for this purpose. This typically involves:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Specialized Ligand: A bulky, electron-rich phosphine ligand is mandatory. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art for activating aryl chlorides.[4][5]

  • Stronger Base: K₃PO₄ is often required.

  • Higher Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Q4: How should I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the reaction mixture alongside your starting materials (Methyl 4-halobenzoate and 4-cyanophenylboronic acid) on a silica TLC plate.

  • Eluent: A good starting mobile phase is 20-30% Ethyl Acetate in Hexanes.

  • Visualization: Use a UV lamp (254 nm). The starting materials and the conjugated biphenyl product should all be UV-active.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the aryl halide) has completely disappeared. The appearance of a new, typically less polar spot, corresponds to your product.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (2.2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Toluene (solvent)

  • Deionized Water

Procedure:

  • Degassing: Sparge the Toluene and deionized water with Argon or Nitrogen for at least 30 minutes.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate, 4-cyanophenylboronic acid, and K₂CO₃.

  • Catalyst Preparation: In a separate small vial, add Pd₂(dba)₃ and SPhos. Add a small amount of degassed toluene to dissolve them.

  • Assembly: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed Toluene and degassed Water (e.g., a 4:1 or 5:1 ratio by volume) to the main flask.

  • Catalyst Addition: Add the catalyst solution to the main flask via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the Methyl 4-bromobenzoate spot is no longer visible (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and water.

    • Separate the organic layer. Wash it sequentially with 1M NaOH, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield pure Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a white solid.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues with the synthesis.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes degas Action: Rigorously degas solvents and water. Use fresh catalyst/ligand. check_catalyst->degas No (e.g., Pd black) check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes change_halide Action: Switch from Ar-Cl to Ar-Br. Use bulky, electron-rich ligand (e.g., SPhos). check_conditions->change_halide No (Using Ar-Cl?) change_base Action: Switch to stronger base (e.g., K₃PO₄). Ensure aqueous phase is present. check_conditions->change_base No (Using weak base?) fresh_boronic Action: Use fresh boronic acid. check_reagents->fresh_boronic No (Boronic acid old?) success Yield Improved check_reagents->success Yes degas->success change_halide->success change_base->success fresh_boronic->success

Caption: Fig 2. Troubleshooting Logic Flowchart

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Kim, J., et al. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Bulletin of the Korean Chemical Society, 22(8), 6341-6344. Available at: [Link]

  • El-shafiy, H. F. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Google Patents. (2014). CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.
  • PubChem. (n.d.). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Available at: [Link]

  • Google Patents. (1998). SK280581B6 - Process for the preparation of 4-methyl-2'-cyanobiphenyl.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Google Patents. (2014). CN104230757A - Improved method for preparing 4-cyanobiphenyl.
  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]

Sources

Minimizing dehalogenation in Suzuki-Miyaura reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dehalogenation in Reactions of Aryl Bromides

Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights to help you navigate one of the most common and frustrating side reactions in this powerful cross-coupling method: dehalogenation. This guide is structured to move from understanding the problem to implementing practical solutions at the bench.

Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind dehalogenation, providing the essential mechanistic knowledge needed to make informed decisions during reaction optimization.

Q1: What is dehalogenation in the context of a Suzuki-Miyaura reaction, and why is it a problem?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the halogen atom (in this case, bromine) on your aryl bromide is replaced by a hydrogen atom. This results in the formation of a simple arene byproduct instead of the desired biaryl product. This side reaction reduces the yield of your target molecule and introduces a significant purification challenge, as the dehalogenated byproduct often has similar chromatographic properties to the starting material and the desired product.

Q2: What is the fundamental mechanism of dehalogenation in a Suzuki-Miyaura reaction?

A: The dehalogenation side reaction branches off from the main Suzuki-Miyaura catalytic cycle after the oxidative addition step.[1][2] Once the Pd(0) catalyst has inserted into the aryl-bromide bond to form the Ar-Pd(II)-Br intermediate, a competing pathway to transmetalation becomes accessible. In this pathway, a hydride source present in the reaction mixture transfers a hydride ion (H⁻) to the palladium center, forming an Ar-Pd(II)-H intermediate. This intermediate then undergoes rapid reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst, which can re-enter the catalytic cycle.[1]

Q3: Where do the hydride species that cause dehalogenation come from?

A: This is a critical question, as identifying and controlling the hydride source is key to minimizing dehalogenation. Common sources include:

  • Solvents: Alcohols (e.g., methanol, ethanol) and even ethers like THF can act as hydride donors, especially at elevated temperatures and in the presence of a base.[1]

  • Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination to generate palladium hydride species. Hydroxide ions (from water and a strong base) can also play a role.

  • Water: Although often added to facilitate the reaction, water can participate in pathways that lead to hydride formation.[3]

  • Boronic Acid Reagents: While less common, the boronic acid or its derivatives can sometimes be a source of hydrides, particularly through decomposition pathways.

  • Amines: If used as bases or additives, amines can also serve as hydride donors.[1]

Troubleshooting Guide: Minimizing Dehalogenation of Aryl Bromides

This section provides a systematic, question-driven approach to troubleshooting and optimizing your Suzuki-Miyaura reaction when dehalogenation is a significant issue.

Problem: My reaction shows significant formation of the dehalogenated byproduct.

Before making changes, it's crucial to understand the context of your reaction. Consider the electronic nature of your aryl bromide:

  • Electron-Poor Aryl Bromides (e.g., those with -NO₂, -CN, -CO₂R groups): These substrates are highly reactive towards oxidative addition.[4] If the subsequent transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of intercepting a hydride and undergoing dehalogenation.

  • Electron-Rich Aryl Bromides (e.g., those with -OMe, -NR₂, alkyl groups): These substrates undergo slower oxidative addition. To drive the reaction, harsher conditions (higher temperatures, stronger bases) are often used, which can inadvertently promote dehalogenation pathways.

Here is a systematic workflow to address dehalogenation. It is recommended to change one parameter at a time to clearly identify its effect.

Step 1: Evaluate and Optimize Your Ligand Choice

The phosphine ligand is arguably the most critical factor in controlling the competition between the desired coupling and dehalogenation. The key is to select a ligand that promotes rapid reductive elimination of the desired product.

Causality: Bulky, electron-rich phosphine ligands are generally preferred because they:

  • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the aryl-bromide bond.[2]

  • Accelerate Reductive Elimination: Their steric bulk creates a more crowded coordination sphere around the palladium, which favors the reductive elimination step that forms the desired C-C bond.[2][5] This faster reductive elimination shortens the lifetime of the Ar-Pd(II)-R intermediate, reducing the opportunity for competing side reactions.

Recommended Actions:

  • Switch to a Bulky, Electron-Rich Monodentate Phosphine: If you are using a less bulky ligand like PPh₃, consider switching to a state-of-the-art biarylphosphine ligand.

Ligand Class Specific Examples Key Features
Biarylphosphines SPhos, XPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered ones.
Dialkylphosphines PCy₃, P(tBu)₃Very electron-rich and bulky, good for challenging couplings.
Ferrocenylphosphines dppfA robust and versatile ligand, though sometimes less effective than the more modern biarylphosphines for particularly difficult couplings.
  • Increase the Ligand-to-Palladium Ratio: In some cases, a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monodentate ligands) can help to stabilize the active catalyst and prevent the formation of palladium black, which can promote side reactions. However, be aware that excessive ligand can sometimes inhibit the reaction.

Step 2: Re-evaluate Your Choice of Base

The base plays a crucial role in the transmetalation step, but a base that is too strong or poorly chosen can be a major contributor to dehalogenation.

Causality: The base activates the boronic acid for transmetalation. However, strong bases, especially in the presence of water or alcohol solvents, can increase the concentration of hydroxide or alkoxide ions, which can be sources of hydrides.

Recommended Actions:

  • Switch to a Weaker Base: If you are using a strong base like NaOH, KOH, or an alkoxide, consider switching to a weaker inorganic base.

Base pKa of Conjugate Acid Comments
K₃PO₄ 12.3Often an excellent choice, providing a good balance of reactivity while minimizing side reactions.
K₂CO₃ 10.3A milder and often effective base, particularly for more reactive substrates.
Cs₂CO₃ 10.3The larger, more polarizable cesium cation can sometimes improve solubility and reactivity.
KF 3.2A very mild base that can be effective, especially for base-sensitive substrates.[4]
  • Use Anhydrous Conditions (with caution): If you suspect water is a major contributor to dehalogenation, you can try running the reaction under anhydrous conditions. However, be aware that a certain amount of water is often necessary to facilitate the transmetalation step. If you choose this route, ensure your solvent and reagents are rigorously dried.

Step 3: Optimize the Solvent and Temperature

The reaction solvent and temperature have a profound impact on reaction rates and the prevalence of side reactions.

Causality: Higher temperatures can accelerate both the desired reaction and undesired side reactions. Solvents capable of donating hydrides will exacerbate dehalogenation at elevated temperatures.

Recommended Actions:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Even a 10-20 °C reduction can significantly decrease the amount of dehalogenation.

  • Switch to an Aprotic Solvent: If you are using an alcohol or a solvent mixture containing an alcohol, switch to an aprotic solvent such as dioxane, toluene, or DMF. Be mindful that even these solvents can be a source of hydrides if not properly purified and dried.

Step 4: Consider the Palladium Precatalyst

The choice of palladium source can influence the concentration of the active Pd(0) species and the overall reaction kinetics.

Causality: Pre-catalysts are designed for improved stability and ease of use. Modern pre-catalysts, such as the Buchwald G3 and G4 palladacycles, are highly efficient at generating the active monoligated Pd(0) species, which can lead to faster catalytic turnover and potentially outcompete side reactions.

Recommended Actions:

  • Use a Modern Pre-catalyst: If you are using a traditional source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-formed pre-catalyst that incorporates a bulky phosphine ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G2). This ensures a 1:1 palladium-to-ligand ratio and can lead to more reproducible results.

Visualizing the Catalytic Cycle and Competing Dehalogenation Pathway

The following diagrams illustrate the key steps in the Suzuki-Miyaura reaction and how the dehalogenation side reaction diverges from the productive pathway.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Dehalogenation Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-Br) pd0->oa Ar-Br arpdbr Ar-Pd(II)L_n-Br oa->arpdbr tm Transmetalation (R-B(OH)₂ + Base) arpdbr->tm h_transfer Hydride Transfer arpdbr->h_transfer Competing Pathway arpdr Ar-Pd(II)L_n-R tm->arpdr re Reductive Elimination arpdr->re re->pd0 Regeneration product Ar-R (Desired Product) re->product hydride Hydride Source (Solvent, Base, H₂O) hydride->h_transfer arpdh Ar-Pd(II)L_n-H h_transfer->arpdh re_dehalo Reductive Elimination arpdh->re_dehalo re_dehalo->pd0 Regeneration dehalo_product Ar-H (Dehalogenated Byproduct) re_dehalo->dehalo_product Troubleshooting_Workflow start Problem: Significant Dehalogenation step1 Step 1: Ligand Screening (e.g., PPh₃ vs. XPhos vs. PCy₃) start->step1 step2 Step 2: Base Screening (e.g., KOH vs. K₃PO₄ vs. K₂CO₃) step1->step2 Select best ligand step3 Step 3: Temperature Optimization (e.g., 100°C vs. 80°C vs. 60°C) step2->step3 Select best base step4 Step 4: Solvent Screening (e.g., Toluene vs. Dioxane vs. DMF) step3->step4 Select best temperature end Optimized Conditions: Minimized Dehalogenation step4->end Select best solvent

Caption: A systematic workflow for troubleshooting dehalogenation in Suzuki-Miyaura reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Advance Article.
  • Al-Amin, M., & Beletskaya, I. P. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(3), 3893–3933.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 11(8), 1773–1775.
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Singh, U. K., & Kumar, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(9), 1-11.
  • Singh, N. K., & Yu, Z. (2018). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 867, 183-191.
  • Sharma, S., & Kumar, A. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of the Indian Chemical Society, 95(12), 1481-1486.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. Science, 352(6283), 329-332.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2018, July 17). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • MDPI. (2018, October 11). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • MDPI. (2020, January 10). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Retrieved from [Link]

  • MDPI. (2017, March 29). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ACS Publications. (2026, January 26). Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • ResearchGate. (2014, July 7). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Retrieved from [Link]

  • PubMed. (n.d.). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Retrieved from [Link]

  • PubMed. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • RSC Publishing. (2025, May 20). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Wiley Online Library. (2022, May 30). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved from [Link]

  • NIH Public Access. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • NIH Public Access. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • NIH Public Access. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ACS Publications. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Semantic Scholar. (2025, December 15). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • NIH Public Access. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Retrieved from [Link]

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Technical Support Center: Stability of the Cyano Group in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed reactions involving the cyano group. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The introduction of a cyano group into an aromatic ring is a cornerstone of modern organic synthesis, providing a versatile handle for further functionalization.[1] However, the very nature of the cyanide ion—a potent nucleophile and a strong ligand for transition metals—presents unique challenges in palladium-catalyzed cross-coupling reactions.[2][3] This guide is structured to address the most common issues encountered in the lab, offering practical solutions grounded in mechanistic understanding.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a discussion of probable causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Conversion of Starting Material

This is one of the most frequent challenges in palladium-catalyzed cyanations. The root cause often lies in the deactivation of the catalyst.

Probable Causes:

  • Catalyst Poisoning by Cyanide: The cyanide anion can irreversibly bind to the palladium center, forming stable and catalytically inactive complexes such as [Pd(CN)3] and [Pd(CN)4]2-.[4][5] This is particularly problematic when using highly soluble cyanide sources like NaCN or KCN.[2]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be slow, especially for electron-rich or sterically hindered aryl chlorides.

  • Poor Pre-catalyst Activation: Many palladium sources, like Pd(OAc)2 or Pd2(dba)3, require in-situ reduction to the active Pd(0) species. In the presence of cyanide, this activation can be inefficient, leading to catalyst decomposition.[2]

Solutions:

  • Control the Cyanide Concentration:

    • Use a less soluble cyanide source: Zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are excellent alternatives to highly soluble salts.[2][6] Their low solubility in organic solvents ensures a slow, controlled release of cyanide ions, minimizing catalyst poisoning.

    • Employ a phase-transfer catalyst: When using aqueous systems with K4[Fe(CN)6], a phase-transfer catalyst can facilitate the transport of the cyanide anion to the organic phase where the reaction occurs.[2]

    • Consider organic cyanating reagents: Reagents like acetone cyanohydrin or trimethylsilyl cyanide can be used, sometimes with slow addition, to maintain a low concentration of free cyanide.[3]

  • Optimize Ligand and Palladium Source:

    • Choose the right ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., S-Phos, XPhos), are highly effective.[7] Their steric bulk can prevent the displacement of the ligand by cyanide, thus protecting the palladium center.[7]

    • Use a pre-catalyst: Palladacycle pre-catalysts are often more efficient than traditional palladium sources like Pd(OAc)2.[2][8] These pre-catalysts are typically more stable and can be activated under milder conditions.[8]

  • Reaction Parameter Adjustment:

    • Increase the temperature: While milder conditions are now available, some systems, particularly those using K4[Fe(CN)6], may require higher temperatures to facilitate the dissociation of cyanide from the iron center.[2]

    • Solvent choice: The use of aqueous co-solvents can be beneficial, as they can help to solubilize the cyanide salt and control its diffusion into the organic phase.[6][7]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign of catalyst decomposition, where the palladium complexes agglomerate into inactive palladium black.

Probable Causes:

  • Excessive Cyanide Concentration: As with low conversion, a high concentration of cyanide can strip the ligands from the palladium center, leading to the formation of palladium black.[2]

  • Presence of Water with Certain Cyanide Sources: In the presence of trace water, cyanide can hydrolyze to form HCN, which can react with Pd(0) to form unstable hydride complexes, leading to decomposition.[4][5]

  • Inefficient Ligand Binding: If the ligand does not bind strongly enough to the palladium center, the catalyst can be susceptible to decomposition.

Solutions:

  • Rigorous Control of Reaction Conditions:

    • Use anhydrous conditions: When employing highly soluble and reactive cyanide sources like NaCN, it is crucial to use rigorously anhydrous solvents and reagents to prevent hydrolysis.[2]

    • Optimize the order of addition: In some cases, pre-mixing the palladium source and ligand before adding the cyanide source can help to form a stable catalyst complex.

  • Ligand Selection:

    • Employ strongly coordinating ligands: Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer greater stability to the palladium center compared to monodentate ligands.

Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)

The formation of arenes where the halide has been replaced by a hydrogen atom is a common side reaction.

Probable Causes:

  • β-Hydride Elimination: In related cross-coupling reactions like the Buchwald-Hartwig amination, a known side reaction is β-hydride elimination from an amide intermediate.[9] While the mechanism in cyanation is different, related pathways involving hydride sources can lead to hydrodehalogenation.

  • Presence of Hydride Sources: Trace amounts of water, alcohols, or other protic species can act as hydride sources, especially in the presence of a base.

Solutions:

  • Minimize Protic Impurities:

    • Use dry solvents and reagents: Ensure that all components of the reaction mixture are thoroughly dried.

    • Choose an appropriate base: Use a non-protic base if hydrodehalogenation is a significant issue.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress: Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

    • Lower the reaction temperature: If the desired reaction is sufficiently fast at a lower temperature, this can help to suppress side reactions that have a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium pre-catalyst to use for cyanation reactions?

While there is no single "best" pre-catalyst for all situations, palladacycle pre-catalysts have shown to be highly effective and are often superior to traditional sources like Pd(OAc)2 or Pd2(dba)3.[2] They are generally more stable and allow for more efficient catalyst activation.[8]

Q2: How do I choose the right ligand for my cyanation reaction?

The choice of ligand is critical for success. Generally, bulky, electron-rich phosphine ligands are preferred.[7] The steric hindrance of these ligands helps to prevent the displacement of the ligand by the cyanide anion, thereby protecting the palladium catalyst from poisoning.[7] Dialkylbiarylphosphine ligands have been shown to be particularly effective in a wide range of cross-coupling reactions.[7]

Q3: Can I use a substrate that already contains a cyano group in a different palladium-catalyzed reaction?

Yes, this is often possible, but careful consideration of the reaction conditions is necessary. The cyano group is generally stable in many palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, provided that the conditions are not forcing enough to cause its reaction.[10][11] It is important to select a catalyst system that is tolerant of the cyano group.

Q4: What is the role of additives like zinc formate in some cyanation protocols?

In some heterogeneous catalysis systems using Pd/C, additives like zinc formate dihydrate have been shown to reactivate the palladium catalyst, addressing the issue of catalyst poisoning by cyanide ions.[12]

Q5: How does the electronic nature of the aryl halide affect the reaction?

The electronic properties of the aryl halide can influence the rate of both oxidative addition and reductive elimination. Electron-deficient aryl halides generally undergo oxidative addition more readily. Interestingly, for the reductive elimination step to form the aryl nitrile, studies have shown that aryl groups with electron-donating substituents can lead to a faster rate of elimination.[13][14]

Experimental Protocols & Data

Table 1: Comparison of Common Cyanide Sources
Cyanide SourceFormulaKey AdvantagesKey Disadvantages
Potassium CyanideKCNHigh reactivityHighly toxic, very soluble (risk of catalyst poisoning)
Sodium CyanideNaCNHigh reactivityHighly toxic, very soluble (risk of catalyst poisoning)
Zinc CyanideZn(CN)2Less toxic than alkali metal cyanides, low solubility in organic solvents minimizes catalyst poisoning[2]Can be slower to react
Potassium Hexacyanoferrate(II)K4[Fe(CN)6]Non-toxic food additive, thermally stable[2]Often requires higher temperatures for cyanide release[2]
Protocol: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide

Disclaimer: This is a general procedure and should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 equiv, 0.6 mmol), the palladium pre-catalyst (e.g., a palladacycle, 1-2 mol%), and the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • If required, add a base (e.g., K2CO3, Cs2CO3).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Catalytic Cycle of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal M-CN PdII_ArCN Ar-Pd(II)(CN)L_n Transmetal->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting Workflow: Low Conversion

Troubleshooting Low Conversion Start Low or No Conversion CheckPoisoning Is Catalyst Poisoning Suspected? Start->CheckPoisoning ChangeCN Switch to less soluble CN source (Zn(CN)2, K4[Fe(CN)6]) CheckPoisoning->ChangeCN Yes CheckActivation Is Pre-catalyst Activation Inefficient? CheckPoisoning->CheckActivation No OptimizeLigand Use bulky, electron-rich ligand ChangeCN->OptimizeLigand Success Reaction Successful OptimizeLigand->Success UsePrecatalyst Switch to a palladacycle pre-catalyst CheckActivation->UsePrecatalyst Yes IncreaseTemp Increase reaction temperature CheckActivation->IncreaseTemp No UsePrecatalyst->Success IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Zhang, S., & Fu, Y. (2013). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 15(18), 4786–4789. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Nissy, A. A., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33971–33994. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(17), 5844–5855. [Link]

  • Klinkenberg, J. L., & Hartwig, J. F. (2012). Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society, 134(13), 5758–5761. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Cyanobiphenyl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanobiphenyl Suzuki coupling. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. My goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of cyanobiphenyls via Suzuki coupling is a cornerstone of many chemical manufacturing processes, particularly in the production of liquid crystals and active pharmaceutical ingredients. However, the unique electronic properties of the cyano group can introduce specific challenges. This guide addresses the most common issues, their root causes, and validated solutions.

Issue 1: Low or No Product Yield

You've set up your Suzuki coupling reaction to synthesize a cyanobiphenyl derivative, but the final yield is disappointingly low, or you've recovered only starting materials.

Potential Causes and Solutions:

  • Inadequate Ligand Choice: The electronic and steric properties of the ligand are paramount. For electron-deficient aryl halides, such as those containing a cyano group, electron-rich and sterically bulky phosphine ligands are often required to promote oxidative addition and reductive elimination.

    • Solution: Switch to a more appropriate ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

      LigandTypical Catalyst Loading (mol%)Key Features
      SPhos1-2High activity for sterically hindered and electron-deficient substrates.
      XPhos1-2Excellent for a broad range of aryl chlorides and bromides.
      RuPhos1-2Particularly effective for sterically demanding couplings.
      P(t-Bu)31-3Strong electron-donating, but can be sensitive to air.
  • Ineffective Base: The choice of base is critical for the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species, while a base that is too strong can lead to side reactions.

    • Solution: Screen a variety of bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. The solubility of the base in the chosen solvent system is also a key factor. For instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or inactive Pd(I) species.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Degas all solvents and reagents thoroughly. The use of a pre-catalyst, which is more stable and generates the active Pd(0) species in situ, can also mitigate this issue.

Issue 2: Significant Formation of Homocoupling Byproducts

You observe the formation of significant amounts of biphenyl (from the boronic acid) or dicyanobiphenyl (from the aryl halide) in your reaction mixture.

Potential Causes and Solutions:

  • Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture is essential. Employing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period before adding the catalyst can significantly reduce oxygen levels.

  • Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of coordinatively unsaturated palladium species that are more prone to side reactions.

    • Solution: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. It is advisable to screen different ratios to find the sweet spot for your specific substrate combination.

  • Slow Transmetalation: If the transmetalation step is slow relative to other processes, side reactions can become more prevalent.

    • Solution: The choice of base and solvent can influence the rate of transmetalation. A more polar solvent may accelerate this step. Additionally, ensure your boronic acid is of high purity, as impurities can inhibit transmetalation.

Frequently Asked Questions (FAQs)

Q1: Why are Buchwald-type ligands so effective for the Suzuki coupling of cyanobiphenyls?

Buchwald-type biaryl phosphine ligands possess a unique combination of steric bulk and electron-donating ability. The steric bulk promotes the formation of monoligated palladium complexes, which are highly active catalytic species. The strong electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (often the rate-limiting step, especially with less reactive aryl chlorides) and promotes reductive elimination to afford the final product.

Ligand_Effect cluster_cycle Suzuki Catalytic Cycle cluster_ligand Ligand Influence Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 + Base PdII_Ar Ar-Pd(II)-Ar'(L) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Ligand Bulky, Electron-Rich Ligand (e.g., SPhos) Ligand->OxAdd Accelerates Ligand->RedElim Promotes Electronic_Effects Title Influence of Cyano Group Position on Reactivity ArylHalide Aryl Halide Ortho Meta Para Reactivity Reactivity in Oxidative Addition High (electronically) but potential steric hindrance Moderate High ArylHalide:o->Reactivity:o_react ArylHalide:m->Reactivity:m_react ArylHalide:p->Reactivity:p_react LigandChoice Ligand Consideration Less bulky ligand may be needed Standard bulky ligands often suitable Standard bulky ligands often suitable Reactivity:o_react->LigandChoice:o_ligand Reactivity:m_react->LigandChoice:m_ligand Reactivity:p_react->LigandChoice:p_ligand

Caption: Positional effects of the cyano group on reaction parameters.

Experimental Protocols

General Procedure for a Ligand Screening Experiment:
  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to a series of oven-dried reaction vials equipped with stir bars.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be screened. Add the appropriate amount of the pre-catalyst solution (e.g., 1 mol%) and ligand solution (e.g., 2 mol%) to each reaction vial.

  • Reaction Setup: Add the degassed solvent (e.g., 5 mL of dioxane) to each vial. Seal the vials and remove them from the glovebox.

  • Heating and Monitoring: Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup and Analysis: After the reaction is complete, cool the vials to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416–5421. [Link]

Technical Support Center: Synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the reaction workup and purification. The synthesis of this biphenyl scaffold is a cornerstone in the development of advanced materials and pharmaceutical intermediates, with the Suzuki-Miyaura cross-coupling reaction being a primary synthetic route.[1][2] Achieving high purity is critical, and a robust workup procedure is paramount. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered post-reaction.

Core Concept: The Suzuki-Miyaura Coupling Pathway

The synthesis typically involves the palladium-catalyzed cross-coupling of methyl 4-bromobenzoate (or a related halide/triflate) with 4-cyanophenylboronic acid. The catalytic cycle, which dictates the formation of both the desired product and potential impurities, follows three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this mechanism is crucial for diagnosing issues that may arise during the reaction and subsequent workup.

Suzuki_Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1 PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal 2 PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product Deboron Protodeboronation (Ar'-H)

Caption: Simplified Suzuki-Miyaura catalytic cycle and common side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate.

Part 1: Initial Reaction Quench & Extraction

Q1: The reaction is complete. What is the first step in the workup?

The first step is to cool the reaction mixture to room temperature and then quench it. Quenching deactivates any remaining reactive species and prepares the mixture for extraction. A common method is to add dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution.[5] This is followed by dilution with an organic solvent, such as ethyl acetate, for extraction.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Emulsions are common when inorganic salts from the reaction (e.g., phosphates or carbonates used as a base) are present. Here are several strategies to break the emulsion:

  • Add Brine: Introduce a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[6]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth).[7] This can break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to layer separation.

Q3: My crude product is very dark, almost black. What is causing this, and how can I remove the color?

A dark color in the crude product is almost always due to residual palladium catalyst, which has precipitated as palladium black. While much of it can be removed during the workup, some colloidal palladium may persist.

  • Initial Removal: After quenching, it is highly recommended to filter the reaction mixture through a pad of Celite® before proceeding to extraction.[7] This will remove the bulk of the precipitated palladium.

  • Charcoal Treatment: If the organic extract is still dark after drying and concentration, you can dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat it with a small amount of activated carbon. Stir for 15-30 minutes, then filter through Celite® again to remove the carbon. Be aware that activated carbon can sometimes adsorb the desired product, potentially lowering the yield.

Part 2: Purification Strategies

Q4: What are the most common impurities I should expect?

Aside from residual starting materials and palladium, the most prevalent impurities are byproducts from side reactions inherent to the Suzuki coupling.

Impurity NameChemical StructureLikely Origin
4,4'-DicyanobiphenylNC-C₆H₄-C₆H₄-CNHomocoupling of 4-cyanophenylboronic acid.[5]
Dimethyl terephthalateCH₃OOC-C₆H₄-COOCH₃Homocoupling of methyl 4-bromobenzoate.[5]
Benzene carbonitrileC₆H₅-CNProtodeboronation of 4-cyanophenylboronic acid.[8]
Palladium CatalystPd(0) / Pd(II) speciesThe catalyst used in the reaction.

Q5: Should I purify my product by recrystallization or column chromatography?

The choice depends on the purity of your crude product and the scale of your reaction.

  • Recrystallization: This is an excellent method for large-scale purification if the crude product is relatively clean (>85-90% pure). It is often more cost-effective and can yield highly pure crystalline material. A common procedure involves dissolving the crude solid in a hot solvent and allowing it to cool slowly.[5] Solvents such as ethanol, isopropanol, or mixtures like toluene/heptane are good starting points.[9]

  • Column Chromatography: This is the preferred method if the crude product contains multiple impurities with similar polarities or if it is an oil.[6][7] It offers superior separation but is more labor-intensive and uses larger volumes of solvent. For biphenyl compounds, a common eluent system is a gradient of ethyl acetate in hexane.[7][10]

Q6: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated or if the cooling rate is too fast.

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop, and then transfer it to a refrigerator or ice bath.

  • Use a Co-solvent: If a single solvent isn't working, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or petroleum ether) until the solution becomes slightly cloudy. Warm the mixture until it is clear again, and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

Part 3: Analytical Characterization

Q7: How can I confirm the purity of my final product?

A combination of techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot (that is not the baseline) suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Biphenyl stationary phases are particularly effective for separating aromatic compounds and related impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are above ~1-2%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₅H₁₁NO₂ has a molecular weight of 237.25 g/mol ).[13]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Standard Workup & Purification Protocol

This protocol represents a generalized procedure. Specific volumes and conditions may need to be optimized for your particular reaction scale.

Workup_Flowchart start 1. Cool Reaction Mixture to RT quench 2. Quench with Aqueous Acid/NH4Cl start->quench filter_pd 3. Filter through Celite® Pad quench->filter_pd extract 4. Extract with Ethyl Acetate (3x) filter_pd->extract wash 5. Wash Organic Layer (H2O, Brine) extract->wash dry 6. Dry over Na2SO4 or MgSO4 wash->dry concentrate 7. Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify 8. Purify crude->purify column Column Chromatography purify->column Multiple Impurities recrystal Recrystallization purify->recrystal High Crude Purity final Pure Product column->final recrystal->final

Caption: General workflow for the workup and purification of the target compound.

Step-by-Step Methodology:

  • Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Slowly add 1M HCl with stirring until the mixture is acidic (pH ~2-3).

  • Palladium Removal: Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the precipitated palladium catalyst.[7] Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[7]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated NaCl solution (brine).[5][6] The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5][7]

  • Purification:

    • Via Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Load it onto a silica gel column packed in hexane. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Combine the fractions containing the pure product and concentrate to dryness.[7]

    • Via Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an appropriate solvent mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

References

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. [Link]

  • Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • 4-cyanobiphenyl preparation method.
  • The preparation method of 2-cyano-4'-methylbiphenyl.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Column chromatography separation of polychlorinated biphenyls from dichlorodiphenyltrichloroethane and metabolites. Analytical Chemistry. [Link]

  • Synthetic method of 4-cyanobiphenyl.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Process for the preparation of 4-methyl-2'-cyanobiphenyl.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Improved method for preparing 4-cyanobiphenyl.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Mesomorphic Properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate and the Benchmark Nematic Liquid Crystal, 5CB

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of liquid crystal research and development, the cyanobiphenyl series has long stood as a cornerstone, offering a versatile platform for fundamental studies and technological applications. Among these, 4-cyano-4'-pentylbiphenyl (5CB) has emerged as a benchmark nematic liquid crystal due to its well-characterized properties and convenient room-temperature mesophase. This guide provides a detailed comparative analysis of a related yet distinct compound, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, against the established performance of 5CB.

While extensive experimental data for 5CB is readily available, allowing for a thorough understanding of its performance, it is important to note that comprehensive experimental characterization of the liquid crystalline properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is not widely reported in publicly accessible literature. Therefore, this guide will present a detailed profile of 5CB, supported by experimental data, and offer a scientifically grounded discussion on the anticipated properties of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate based on its molecular structure. This approach aims to provide valuable insights for researchers exploring novel liquid crystalline materials.

Unveiling the Molecular Architecture: A Tale of Two Biphenyls

The foundation of a liquid crystal's performance lies in its molecular structure. Both 5CB and Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate share the rigid biphenyl core, which is crucial for establishing the long-range orientational order characteristic of the nematic phase. However, the key distinction lies in their terminal groups.

4-Cyano-4'-pentylbiphenyl (5CB): This molecule possesses a flexible pentyl (C5H11) chain at one end and a strongly polar cyano (-C≡N) group at the other.[1] The alkyl chain contributes to the material's fluidity and influences its melting point, while the cyano group is the primary driver of its strong positive dielectric anisotropy, a critical parameter for display applications.[2]

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate: In contrast, this compound features a methyl carboxylate (-COOCH3) group in place of the pentyl chain. This ester group introduces additional polarity and alters the molecule's overall shape and intermolecular interactions. The presence of the ester group is expected to significantly influence the material's melting point, clearing point, and viscoelastic properties compared to 5CB.

Performance Benchmark: The Established Properties of 5CB

5CB has been the subject of extensive research, leading to a comprehensive understanding of its physical and liquid crystalline properties. It exhibits a nematic phase at a temperature range convenient for many laboratory applications.[1]

PropertyValue for 5CB
Chemical Formula C18H19N
Molecular Weight 249.35 g/mol [2]
Crystal to Nematic Transition (T_CN) 22.5 °C[1]
Nematic to Isotropic Transition (T_NI) / Clearing Point 35.0 °C[1]
Refractive Indices (at 25°C, 589 nm) n_e_ = 1.725, n_o_ = 1.536
Birefringence (Δn at 25°C, 589 nm) ~0.189
Dielectric Anisotropy (Δε at 25°C, 1 kHz) +11.5
Rotational Viscosity (γ1 at 25°C) ~100 mPa·s

The positive dielectric anisotropy of 5CB is a direct consequence of the large dipole moment of the cyano group aligned with the long molecular axis.[2] This property allows the liquid crystal directors to be readily reoriented by an external electric field, which is the fundamental principle behind liquid crystal displays (LCDs).

Projected Performance of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate: A Structural Perspective

In the absence of extensive experimental data for Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, we can infer its potential properties based on its molecular structure in comparison to 5CB.

  • Mesophase Range: The replacement of the flexible pentyl chain with a more rigid and polar methyl carboxylate group is likely to result in a higher melting point. The increased intermolecular interactions due to the ester group could also lead to a higher clearing point, potentially resulting in a different, and possibly broader or narrower, nematic range.

  • Birefringence (Δn): The introduction of the carboxylate group, which contains a carbonyl (C=O) bond, could influence the overall polarizability of the molecule. This might lead to a different birefringence compared to 5CB. A quantitative prediction without experimental data is difficult, but it is a parameter that would need to be determined experimentally.

  • Dielectric Anisotropy (Δε): The methyl carboxylate group also possesses a significant dipole moment. The overall dielectric anisotropy of the molecule will depend on the magnitude and orientation of this dipole moment relative to the long molecular axis and in comparison to the cyano group's dipole. It is plausible that the dielectric anisotropy could be different from that of 5CB.

  • Viscosity: The more rigid and polar nature of the methyl carboxylate group compared to the flexible pentyl chain would likely lead to stronger intermolecular forces. This, in turn, could result in a higher rotational viscosity for Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate compared to 5CB.

Experimental Characterization of Liquid Crystals: Unveiling Mesomorphic Behavior

To experimentally validate the properties of a novel liquid crystal like Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate and compare it to a standard like 5CB, a suite of characterization techniques is employed.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of a material.[3] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can identify the temperatures at which phase transitions, such as melting (crystal to nematic) and clearing (nematic to isotropic), occur.[3]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify the onset and peak temperatures of endothermic (melting, clearing) and exothermic (crystallization) transitions. The area under the peaks corresponds to the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (1-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat_cool Heating/Cooling Cycle purge->heat_cool record Record Heat Flow heat_cool->record thermogram Generate Thermogram record->thermogram identify_peaks Identify Transition Peaks thermogram->identify_peaks determine_temps Determine T_m & T_c identify_peaks->determine_temps caption DSC Experimental Workflow

DSC Experimental Workflow

Polarized Optical Microscopy (POM)

Principle: POM is a powerful technique for the direct visualization of liquid crystal textures and the identification of different mesophases.[3] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each liquid crystal phase.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip. The sample is then melted on a hot stage to ensure a thin, uniform film.

  • Microscope Setup: The prepared slide is placed on the hot stage of a polarizing microscope, which is equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.

  • Observation during Thermal Cycling: The sample is heated and cooled at a controlled rate while being observed through the microscope.

  • Texture Identification: As the material transitions between isotropic, nematic, and crystalline phases, changes in the observed optical textures are recorded. The nematic phase, for instance, often exhibits a characteristic "Schlieren" or "marbled" texture.

POM_Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Phase Identification place_lc Place LC on Slide add_coverslip Add Coverslip place_lc->add_coverslip melt Melt on Hot Stage add_coverslip->melt mount Mount on Hot Stage melt->mount cross_polarizers Cross Polarizers mount->cross_polarizers observe Observe during Heating/Cooling cross_polarizers->observe record_textures Record Textures observe->record_textures compare Compare with Known Textures record_textures->compare identify_phases Identify Mesophases compare->identify_phases determine_transitions Determine Transition Temps identify_phases->determine_transitions caption POM Experimental Workflow

POM Experimental Workflow

Conclusion

5CB remains a cornerstone in liquid crystal research due to its well-documented properties and predictable behavior. While a direct, data-driven performance comparison with Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is currently hindered by the lack of publicly available experimental data for the latter, a structural analysis provides a valuable framework for predicting its potential characteristics. The presence of the methyl carboxylate group suggests that this compound will exhibit distinct mesomorphic and physical properties compared to 5CB.

For researchers and scientists in the field, the thorough characterization of novel liquid crystals like Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is a critical step in unlocking their potential for new applications. The experimental protocols detailed in this guide provide a roadmap for such investigations. Further research to elucidate the full performance profile of this and other novel cyanobiphenyl derivatives will undoubtedly contribute to the continued advancement of liquid crystal science and technology.

References

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]

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  • PubChem. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319. [Link]

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  • Google Patents.
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  • Google Patents. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.

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A Comparative Guide to Mesogenic Cores: Evaluating Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as a Viable Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of liquid crystal technology, the selection of the mesogenic core is a critical determinant of the material's final performance characteristics. For decades, cyanobiphenyls have been the cornerstone of nematic liquid crystal research and applications.[1] This guide provides a comprehensive comparison of a promising alternative, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate , against two established mesogenic cores: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-(4-pentylcyclohexyl)benzonitrile (PCH5) . Through an objective analysis of their synthesis, mesomorphic properties, and key performance metrics, we aim to equip researchers with the necessary data to make informed decisions for their specific applications.

Introduction to Mesogenic Cores and the Candidate Molecule

Mesogenic cores are the rigid, central units of molecules that exhibit liquid crystalline phases. Their structure dictates fundamental properties such as the temperature range of the mesophase, birefringence, dielectric anisotropy, and viscosity. The ideal mesogenic core offers a wide nematic range, high chemical and thermal stability, and tunable electronic properties.

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate emerges as a compelling candidate for a next-generation mesogenic core. Its structure, featuring a biphenyl unit with a cyano group and a methyl ester terminal group, suggests a blend of properties that could offer advantages over traditional cyanobiphenyls. The introduction of the ester linkage can influence the molecule's polarity, polarizability, and intermolecular interactions, potentially leading to a unique set of liquid crystalline characteristics.

Comparative Analysis of Mesogenic Cores

To provide a clear and objective comparison, we will evaluate Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate against the industry-standard 5CB and the phenyl-cyclohexyl-based PCH5.

PropertyMethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate4-pentyl-4'-cyanobiphenyl (5CB)4-(4-pentylcyclohexyl)benzonitrile (PCH5)
Molecular Structure
Molar Mass ( g/mol ) 237.25[2]249.36[3]255.40[2]
Mesophase Type Nematic (Monotropic)[4]Nematic[3][4]Nematic[2]
Melting Point (°C) ~93.2 (for a similar structure)[4]22.5[3][4]30[2]
Clearing Point (°C) Monotropic, nematic phase appears on cooling[4]35.0[3][4]54.6[2]
Birefringence (Δn) Data not available~0.15 - 0.21 (in THz range)~0.01 - 0.08 (in THz range)
Dielectric Anisotropy (Δε) Data not availablePositiveData not available
Rotational Viscosity (γ₁) Data not availableData availableData available

Key Observations:

  • Mesophase Behavior: While 5CB and PCH5 exhibit enantiotropic nematic phases (the liquid crystal phase is observed upon both heating and cooling), available data on a structurally similar compound to Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate suggests a monotropic nematic phase, which appears only upon cooling from the isotropic liquid state.[4] This could be a limiting factor for applications requiring a stable nematic phase at elevated operating temperatures.

  • Phase Transition Temperatures: 5CB is a room-temperature liquid crystal, making it convenient for many applications.[3][4] PCH5 has a slightly higher melting point but a significantly wider nematic range.[2] The melting point of a compound structurally similar to Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is considerably higher, which could be a disadvantage.[4]

  • Birefringence: In the terahertz frequency range, 5CB exhibits a significantly higher birefringence compared to PCH5. This is a crucial parameter for applications in optical devices, where a large difference in refractive indices is desired.

  • Molecular Structure: The replacement of a phenyl ring in the biphenyl core with a cyclohexyl ring in PCH5 leads to a lower melting point and a wider nematic range compared to some biphenyls, as well as a lower viscosity. This highlights the impact of core structure on the physical properties.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, this section outlines the detailed experimental methodologies for the synthesis and characterization of these mesogenic cores.

Synthesis of Mesogenic Cores

3.1.1. Synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate (and similar structures)

Synthesis_MCBC cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Product 4-bromobenzonitrile 4-bromobenzonitrile Reaction Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) 4-bromobenzonitrile->Reaction 4-methoxycarbonylphenylboronic_acid 4-(methoxycarbonyl)phenylboronic acid 4-methoxycarbonylphenylboronic_acid->Reaction MCBC Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate Reaction->MCBC

Caption: General workflow for the synthesis of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate via Suzuki coupling.

3.1.2. Synthesis of 4-(4-pentylcyclohexyl)benzonitrile (PCH5)

The synthesis of PCH5 is a multi-step process that typically starts from 4-pentyl-1,1'-bi(cyclohexane) and involves several key transformations. A general representation of the synthesis is provided below.

Synthesis_PCH5 Start 4-Pentyl-1,1'-bi(cyclohexane) Step1 Aromatization Start->Step1 Intermediate1 4-Pentyl-1,1'-biphenyl Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4'-Nitro-4-pentyl-1,1'-biphenyl Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 4'-Amino-4-pentyl-1,1'-biphenyl Step3->Intermediate3 Step4 Sandmeyer Reaction Intermediate3->Step4 PCH5 4-(4-pentylcyclohexyl)benzonitrile Step4->PCH5

Caption: A representative synthetic pathway for 4-(4-pentylcyclohexyl)benzonitrile (PCH5).

Characterization of Mesogenic Properties

The following are standard protocols for characterizing the liquid crystalline properties of the synthesized compounds.

3.2.1. Determination of Phase Transition Temperatures

  • Method: Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

  • Protocol (POM):

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Heat the slide on a hot stage at a controlled rate (e.g., 5 °C/min).

    • Observe the sample through a polarizing microscope.

    • Record the temperatures at which changes in texture occur, indicating phase transitions (e.g., crystal to nematic, nematic to isotropic).

    • Cool the sample at the same rate and record the transition temperatures upon cooling to identify monotropic phases.

  • Protocol (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

    • Record the heat flow as a function of temperature. Endothermic peaks correspond to transitions such as melting and clearing.

    • Cool the sample at the same rate to observe exothermic peaks corresponding to transitions upon cooling.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Mesomorphic Property Characterization Synthesis Synthesize Mesogen Purification Purify by Recrystallization/Chromatography Synthesis->Purification POM Polarizing Optical Microscopy (Phase Identification & Textures) Purification->POM DSC Differential Scanning Calorimetry (Transition Temperatures & Enthalpies) Purification->DSC Dielectric_Spectroscopy Dielectric Spectroscopy (Dielectric Anisotropy) Purification->Dielectric_Spectroscopy Refractometry Abbe Refractometer (Birefringence) Purification->Refractometry Viscometry Rotational Viscometer (Rotational Viscosity) Purification->Viscometry

Caption: A comprehensive workflow for the synthesis and characterization of mesogenic compounds.

3.2.2. Measurement of Dielectric Anisotropy

  • Method: Dielectric Spectroscopy.

  • Protocol:

    • Fabricate a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) and a defined cell gap (e.g., 5-10 µm).

    • Treat the inner surfaces of the cell to induce planar and homeotropic alignment in separate cells.

    • Fill the cells with the liquid crystal sample in its isotropic phase and cool slowly into the nematic phase.

    • Measure the capacitance of the planar (C⊥) and homeotropic (C||) aligned cells at a specific frequency (e.g., 1 kHz) using an LCR meter.

    • Calculate the dielectric permittivities (ε⊥ and ε||) using the cell geometry.

    • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

3.2.3. Measurement of Birefringence

  • Method: Abbe Refractometer.

  • Protocol:

    • Use a specially designed Abbe refractometer with a polarizing eyepiece and a rotatable stage for the sample prism.

    • Place a drop of the liquid crystal on the prism surface, which has been treated for planar alignment.

    • Use a monochromatic light source (e.g., sodium lamp, λ = 589 nm).

    • Rotate the polarizer to be parallel to the alignment direction to measure the extraordinary refractive index (ne).

    • Rotate the polarizer to be perpendicular to the alignment direction to measure the ordinary refractive index (no).

    • The birefringence is calculated as Δn = ne - no.

3.2.4. Measurement of Rotational Viscosity

  • Method: Rotational Viscometer.

  • Protocol:

    • Use a cone-plate or parallel-plate geometry in a rotational rheometer.

    • Place the liquid crystal sample in the measurement gap.

    • Apply a controlled shear rate and measure the resulting shear stress.

    • For liquid crystals, specialized techniques involving the application of electric or magnetic fields are often required to orient the director and measure the rotational viscosity (γ₁). One common method involves measuring the relaxation time of the director after switching off an applied electric field.

Discussion and Future Outlook

The preliminary analysis suggests that Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, while belonging to the well-established cyanobiphenyl family, may exhibit distinct mesomorphic behavior due to its ester linkage. The indication of a monotropic nematic phase and a potentially high melting point could be initial hurdles for its direct application in devices requiring a broad, stable nematic range at ambient temperatures.

However, the true potential of this mesogenic core may lie in its use as a component in liquid crystal mixtures. The ester group could enhance the dielectric anisotropy and influence the elastic constants in a favorable way when mixed with other mesogens. Its higher clearing point, if realized, could be beneficial for extending the nematic range of mixtures.

To fully assess the viability of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate as an alternative mesogenic core, further experimental investigation is imperative. The lack of comprehensive data on its birefringence, dielectric anisotropy, and viscosity is a significant knowledge gap. Future work should focus on:

  • Detailed Synthesis and Characterization: A dedicated study to synthesize high-purity Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate and thoroughly characterize its mesomorphic and physical properties.

  • Mixture Formulation and Analysis: Investigating the effect of incorporating this compound into eutectic mixtures with other established liquid crystals to explore synergistic effects on the nematic range and other key parameters.

  • Structure-Property Relationship Studies: A systematic study of a homologous series, by varying the alkyl chain length attached to the ester group, would provide valuable insights into the structure-property relationships for this class of compounds.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • PubChem. (n.d.). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Haase, W., & Wrobel, S. (Eds.). (2012).
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  • Blinov, L. M., & Chigrinov, V. G. (2012). Electrooptic effects in liquid crystal materials. Springer Science & Business Media.
  • Wu, S. T., & Yang, D. K. (2011). Fundamentals of liquid crystal devices. John Wiley & Sons.
  • Kling, M. R., & Scherowsky, G. (2012). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Beilstein Journal of Organic Chemistry, 8, 371–378. Retrieved from [Link]

  • Binnemans, K. (2005). Lanthanide-containing liquid crystals. In Handbook on the Physics and Chemistry of Rare Earths (Vol. 35, pp. 107-272). Elsevier.
  • Dunmur, D. A., & Sluckin, T. J. (2011). Soap, science, and flat-screen TVs: a history of liquid crystals. Oxford University Press.
  • Lagerwall, J. P. (2016). Liquid crystals. CRC Press.
  • Khoo, I. C. (2007). Liquid crystals (Vol. 10). John Wiley & Sons.
  • Chandrasekhar, S. (1992). Liquid crystals. Cambridge university press.
  • de Gennes, P. G., & Prost, J. (1993). The physics of liquid crystals. Oxford university press.
  • Collings, P. J., & Hird, M. (1997). Introduction to liquid crystals: chemistry and physics. Taylor & Francis.
  • Dierking, I. (2003). Textures of liquid crystals. Wiley-VCH.
  • Goodby, J. W., Mehl, G. H., Saez, I. M., Tuffin, R. P., Mackenzie, G., Auzély-Velty, R., ... & Cowling, S. J. (2001). Liquid crystals with a difference.
  • Kato, T., Mizoshita, N., & Kishimoto, K. (2005). Functional liquid-crystalline assemblies: self-organized soft materials.
  • Tschierske, C. (2013). Biaxial nematic liquid crystals: from first concepts to tailored materials.
  • Beguin, A., Gautherin, J. C., & Le Berre, S. (1990). Dielectric and electro-optic properties of some cyanobiphenyl liquid-crystals. Molecular Crystals and Liquid Crystals, 180(1), 1-17.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Understanding: Hazard Profile and Chemical Identity

The primary hazards are associated with its potential toxicity and environmental impact. Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] The nitrile functional group is of particular concern, as combustion or improper treatment can lead to the release of highly toxic hydrogen cyanide gas and nitrogen oxides.[2] Furthermore, the biphenyl structure suggests persistence in the environment, with related compounds being very toxic to aquatic life with long-lasting effects.[3]

Property Value Source
IUPAC Name methyl 4-(4-cyanophenyl)benzoatePubChem[4]
CAS Number 89900-95-8PubChem[4]
Molecular Formula C₁₅H₁₁NO₂PubChem[4]
Molecular Weight 237.25 g/mol PubChem[4]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Aquatic ToxicityChemDmart, Flinn Scientific, Fisher Scientific[1][2]
The Principle of "Cradle-to-Grave": Your Responsibility as a Generator

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[5][6] This "cradle-to-grave" responsibility necessitates a robust and documented waste management plan within your laboratory. All personnel handling this compound must be trained on its hazards and the proper procedures for its disposal.[7][8]

Operational Plan: From Use to Disposal

This section outlines the step-by-step procedures for safely managing Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate waste within the laboratory, from personal protective equipment (PPE) to the final handover for disposal.

The causality behind PPE selection is directly linked to the compound's hazard profile. To mitigate the risks of dermal absorption, skin irritation, and eye damage, the following PPE is mandatory:

  • Gloves: Nitrile gloves are required. Given that no material offers indefinite protection, it is crucial to change gloves immediately if contamination is suspected.[9] For extended procedures, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, such as bulk transfers, chemical splash goggles are necessary.

  • Lab Coat: A standard lab coat should be worn and kept fastened to protect against incidental skin contact.

  • Ventilation: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in section 3.1.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container. For liquid spills (solutions), contain the spill using an absorbent material like sand or a commercial sorbent pad.[1]

  • Collection: Carefully scoop the contaminated absorbent material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory logbook.

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

  • Waste Stream: Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate waste must be classified as a Hazardous Non-halogenated Organic Solid Waste . If dissolved in a solvent, it must be collected in a compatible Hazardous Non-halogenated Organic Liquid Waste container.

  • Container Requirements:

    • Use only chemically resistant containers (e.g., HDPE or glass) that are in good condition and have a secure, leak-proof lid.[8][10]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate". List all other components, including solvents.

    • Keep the container closed at all times except when adding waste.[10]

  • Incompatibility: This compound should not be mixed with strong oxidizing agents or strong bases.[2] Keep this waste stream separate from other waste categories, particularly acidic or corrosive wastes.

Waste_Disposal_Workflow Start Start Assess Assess Start->Assess Segregate Segregate Assess->Segregate Yes Label Label Assess->Label No Store Store Segregate->Store Label->Segregate Pickup Pickup Store->Pickup Transport Transport Pickup->Transport Dispose Dispose Transport->Dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Step-by-Step Disposal Protocol

This protocol provides the direct, procedural guidance for the final disposal phase of the waste's lifecycle within your facility.

  • Waste Identification: Confirm that the waste is Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate and its contaminants. This is a critical first step mandated by the EPA.[5][11]

  • Containerization:

    • Ensure the designated hazardous waste container is less than 90% full to allow for expansion and prevent spills.

    • Wipe the exterior of the container clean of any contamination.

    • Verify the lid is securely fastened.

  • Labeling:

    • Confirm the hazardous waste label is complete and legible, listing all constituents and their approximate percentages.

    • Add the date when the container was first used to accumulate waste.

  • Storage:

    • Move the sealed and labeled container to your facility's designated central hazardous waste storage area. This area must be secure and have secondary containment.[12]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or your contracted licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with the exact chemical name and quantity of the waste.

  • Documentation (Manifest):

    • When the waste transporter arrives, they will provide a hazardous waste manifest. This is a legal document that tracks the waste from your site to the final disposal facility.[6]

    • As the generator, you are responsible for ensuring the information on the manifest is accurate before signing. Retain a copy for your records as required by the EPA.

The Rationale for Incineration

The most appropriate final disposal method for Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is high-temperature incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).[11][13][14] The scientific reasoning for this is twofold:

  • Destruction of Biphenyl Core: The biphenyl structure is chemically stable and can persist in the environment.[15] High-temperature incineration (typically >1200 °C) provides the energy required to completely break down the aromatic rings, ensuring 99.9999% destruction efficiency.[16]

  • Management of Nitrile Group: The nitrile group poses a significant hazard. Incineration under controlled conditions with appropriate scrubbers ensures that the nitrogen is converted primarily to N₂, rather than forming toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN), which would be a risk with improper disposal methods like landfilling.[2][17]

By adhering to these detailed procedures, you not only comply with regulatory standards but also uphold your professional responsibility to ensure the safety of your colleagues and the protection of the environment.

References

  • ChemDmart. Safety Data Sheet. Available at: [Link]

  • PubChem. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Available at: [Link]

  • University of Wisconsin–Madison. (2023). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. U.S. Department of Labor. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]

  • Acsure. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • ACTenviro. (2024). PCBs: The Complete Guide to Polychlorinated Biphenyl Regulation and Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • National Institutes of Health (NIH). Waste disposal technologies for polychlorinated biphenyls. PMC. Available at: [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. Available at: [Link]

  • Polycarbin. (2024). Are Nitrile Gloves Recyclable? Available at: [Link]

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Available at: [Link]

  • Wikipedia. Hazardous waste in the United States. Available at: [Link]

  • U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. Available at: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage. Available at: [Link]

  • Wikipedia. Polychlorinated biphenyl. Available at: [Link]

  • Google Patents.CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.

Sources

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